5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine, a halogenat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine, a halogenated and methylated pyridine derivative with potential applications in medicinal chemistry and materials science. Due to its likely status as a novel or non-commercially available compound, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust predictive profile, including its chemical identity, a plausible synthetic pathway, and its anticipated chemical properties and reactivity.
Chemical Identity and Properties
As of the latest literature review, a specific CAS number has not been assigned to 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine, indicating its novelty. The molecular properties of this compound can be reliably predicted based on its structure.
Property
Value
Source
Molecular Formula
C₇H₈BrIN₂
Calculated
Molecular Weight
326.96 g/mol
Calculated
Monoisotopic Mass
326.8912 Da
Calculated
Appearance
White to off-white solid (Predicted)
N/A
Solubility
Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons (Predicted)
N/A
Boiling Point
>300 °C (Predicted)
N/A
Melting Point
100-150 °C (Predicted Range)
N/A
The predicted properties are derived from the analysis of structurally similar compounds, such as 5-bromo-3-iodo-4-methylpyridin-2-amine. The presence of both bromine and iodine atoms, along with two methyl groups and an amine functional group on the pyridine ring, suggests a complex interplay of electronic and steric effects that will govern its reactivity and physical properties.
Proposed Synthesis Pathway
The synthesis of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine can be envisioned through a multi-step process starting from a commercially available precursor. The following proposed pathway leverages well-established transformations in pyridine chemistry. A related compound, 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine, is available under CAS number 89791-76-4[1].
Step 1: Reduction of the Nitro Group
The initial step involves the reduction of the nitro group of a suitable precursor, such as a nitropyridine derivative, to an amine. This is a standard and high-yielding transformation.
Protocol:
Dissolve the starting nitropyridine in a suitable solvent like ethanol or acetic acid.
Add a reducing agent, such as iron powder or tin(II) chloride, in the presence of an acid (e.g., HCl).
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction, neutralize with a base (e.g., NaOH), and extract the product with an organic solvent.
Purify the resulting amine by column chromatography or recrystallization.
Step 2: Iodination of the Pyridine Ring
The subsequent step is the regioselective iodination of the pyridine ring. The directing effects of the existing substituents will be critical for achieving the desired isomer.
Protocol:
Dissolve the aminopyridine from the previous step in a suitable solvent.
Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).
The reaction may require the presence of a catalyst, such as a silver salt, to facilitate electrophilic iodination.
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
Work up the reaction by quenching any excess iodinating agent and extract the product.
Purify the final compound, 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine, using column chromatography.
A Technical Guide to Polysubstituted Pyridine Derivatives: Synthesis, Characterization, and Applications in Drug Discovery
Abstract The pyridine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engag...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of polysubstituted pyridine derivatives. We will explore sophisticated synthetic methodologies, from classical condensations to modern cross-coupling and C-H activation strategies, offering insights into the causal factors that guide experimental design. Furthermore, this guide will detail characterization techniques, delve into the vast pharmacological applications, and present a practical case study for the synthesis of a model compound.
Introduction: The Enduring Significance of the Pyridine Nucleus
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in both the biological and chemical sciences.[2][3][4] Its structure is analogous to benzene, with one methine group replaced by nitrogen, which significantly alters the electronic distribution of the ring, making it more electron-deficient.[5] This inherent electronic nature, coupled with the nitrogen's ability to act as a hydrogen bond acceptor and a base, underpins the diverse biological activities of pyridine-containing molecules.[4]
Historically, pyridine was first isolated from bone oil, and its structure was elucidated in the 19th century.[4] Since then, pyridine derivatives have been identified in a vast array of natural products, including essential vitamins like niacin (vitamin B3) and pyridoxine (vitamin B6), as well as alkaloids such as nicotine.[2][4] In the realm of synthetic pharmaceuticals, the pyridine scaffold is ubiquitous, forming the core of blockbuster drugs across numerous therapeutic areas.[4] Notable examples include the calcium channel blocker Nifedipine, the anti-tuberculosis agent Isoniazid, and the kinase inhibitor Imatinib.[4][6] The adaptability of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, which is a critical aspect of drug development.[1][7]
The continuous interest in polysubstituted pyridines stems from the need to explore new chemical space and develop novel therapeutic agents with improved efficacy, selectivity, and safety profiles.[1][7] The strategic placement of various substituents on the pyridine ring allows for the modulation of its interaction with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[8][9] This guide will provide the foundational knowledge and practical insights necessary to navigate the synthesis and application of this vital class of heterocyclic compounds.
Synthetic Methodologies for Polysubstituted Pyridines
The construction of the polysubstituted pyridine core has been a subject of intense research, leading to a rich and diverse toolbox of synthetic methods. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. This section will detail both classical and modern approaches, emphasizing the rationale behind their application.
Classical Condensation Reactions
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, and they have been instrumental in the synthesis of pyridines.[10][11]
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a cornerstone of pyridine synthesis.[12][13] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[12] The initial product is a 1,4-dihydropyridine (Hantzsch ester), which can then be oxidized to the corresponding aromatic pyridine.[13][14]
Causality in the Hantzsch Synthesis: The reaction proceeds through a series of well-understood steps, including a Knoevenagel condensation and a Michael addition.[15] The choice of oxidant in the final aromatization step is crucial; common reagents include nitric acid, ferric chloride, or potassium permanganate.[12][15] The straightforward nature of this reaction and the ready availability of the starting materials have made it a popular method for generating libraries of pyridine derivatives for drug screening.[13] For example, the calcium channel blocker Nifedipine and its analogs are readily synthesized using this method.[13][15]
Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 30 mL of ethanol.
Addition of Ammonia: To the stirred mixture, add 7.5 mL of concentrated aqueous ammonia (approx. 28%).
Reflux: Heat the reaction mixture to reflux for 4 hours. The product will begin to precipitate as the reaction progresses.
Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol.
Purification: The crude product can be recrystallized from ethanol to yield the pure 1,4-dihydropyridine as a yellow crystalline solid.
Aromatization (Optional): To a solution of the dihydropyridine in acetic acid, add a stoichiometric amount of a suitable oxidizing agent (e.g., chromium trioxide) and heat gently to obtain the corresponding pyridine derivative.
The Guareschi-Thorpe condensation is another classical method for synthesizing substituted 2-hydroxypyridines (or their 2-pyridone tautomers).[16][17] This reaction typically involves the condensation of a cyanoacetate ester with a β-dicarbonyl compound in the presence of a base like ammonia.[18][19]
Advantages of the Guareschi-Thorpe Method: This method provides access to pyridones, which are themselves important pharmacophores found in numerous clinically used drugs.[16] Recent advancements have focused on developing more environmentally friendly protocols, utilizing aqueous media and green catalysts.[16][17] The reaction is versatile and allows for the synthesis of a variety of substituted pyridones by varying the cyanoacetate and dicarbonyl components.[16]
Modern Synthetic Strategies
While classical methods are still widely used, modern organic synthesis has provided a plethora of new tools for the construction and functionalization of the pyridine ring, offering greater control over regioselectivity and functional group compatibility.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and other complex organic molecules, and they are particularly well-suited for the functionalization of pre-formed pyridine rings.
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound.[20] It is widely used to introduce aryl or heteroaryl substituents onto a pyridine ring.[21] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with the electron-deficient pyridine nucleus.[20] The reaction is tolerant of a wide range of functional groups, making it a powerful tool in the late-stage functionalization of complex molecules.[21]
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide to form a new carbon-carbon bond.[22] It is an efficient method for introducing alkynyl substituents onto the pyridine ring, which can then be further elaborated.[23] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[22]
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[24] It is a powerful method for synthesizing aminopyridines, which are important intermediates and final products in drug discovery.[25][26] The electron-deficient nature of the pyridine ring can present challenges, often requiring the use of specialized, bulky phosphine ligands to facilitate the reaction.[25][27]
Visualization: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the pyridine ring.[28] This approach avoids the need for pre-functionalized starting materials, such as halides or boronic acids. However, controlling the regioselectivity of C-H activation on the pyridine ring can be challenging due to its electronic properties.[5] The nitrogen atom can act as a directing group, facilitating functionalization at the C2 and C6 positions.[29] Recent advances have also enabled selective functionalization at the C3 and C4 positions by carefully tuning the reaction conditions and directing groups.[30]
Spectroscopic and Structural Characterization
The unambiguous identification of newly synthesized polysubstituted pyridine derivatives is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the substitution pattern on the pyridine ring. The chemical shifts and coupling constants of the ring protons provide a wealth of structural information.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming connectivity and stereochemistry.
Pharmacological Significance and Applications
Polysubstituted pyridine derivatives exhibit a remarkable diversity of biological activities, making them a rich source of new drug candidates.[8][31]
The ability of the pyridine nitrogen to participate in hydrogen bonding is a key factor in the interaction of these compounds with their biological targets.[4] Furthermore, the pyridine ring can serve as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and solubility.[4]
Visualization: General Workflow for Pyridine Library Synthesis and Screening
Caption: A generalized workflow for the discovery of new drugs based on pyridine derivatives.
Case Study: Step-by-Step Synthesis and Characterization of a Novel Polysubstituted Pyridine via Suzuki Coupling
This case study outlines a practical approach to the synthesis of a novel biaryl pyridine derivative, a common motif in medicinal chemistry.
Retrosynthetic Analysis: The target molecule can be synthesized via a Suzuki coupling between 5-bromo-2-methylpyridin-3-amine and 4-methoxyphenylboronic acid.
Detailed Experimental Protocol
Reaction Setup: To a 50 mL Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.87 g, 10 mmol), 4-methoxyphenylboronic acid (1.67 g, 11 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).
Solvent and Base Addition: Add 20 mL of 1,4-dioxane and 10 mL of a 2M aqueous solution of potassium carbonate.
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure an inert atmosphere.
Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: After cooling to room temperature, dilute the reaction mixture with 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer twice with 25 mL of ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the title compound.
HRMS (ESI): Calculated for C₁₃H₁₅N₂O [M+H]⁺: 215.1184; Found: 215.1182.
Future Perspectives and Challenges
The field of polysubstituted pyridine synthesis continues to evolve, with a strong emphasis on developing more sustainable and efficient methodologies. The use of nanocatalysts in multicomponent reactions is a promising area of research.[10][11] Furthermore, the application of photoredox catalysis and electrochemistry for C-H functionalization is opening up new avenues for pyridine modification.
Despite the significant progress, challenges remain. The selective functionalization of specific positions on the pyridine ring, particularly in the presence of multiple reactive sites, can be difficult. The development of novel catalysts and directing groups will be crucial in overcoming these hurdles. As our understanding of the biological roles of pyridine-containing molecules deepens, so too will the demand for innovative and versatile synthetic methods to access this important class of compounds.
References
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). [Source URL not available, content from search result][1][7]
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. [Link][16][17]
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry. [Link][8]
Guareschi-Thorpe Condensation. [Source URL not available, content from search result][18]
The Role of Pyridine Derivatives in Modern Drug Discovery. [Source URL not available, content from search result][35]
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). RSC Medicinal Chemistry. [Link][4]
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. [Link][31]
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link][2]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. [Link][36]
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Tetrahedron Letters. [Link][26]
Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. (2018). Organic Letters. [Link][19]
Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2021). New Journal of Chemistry. [Link][10]
Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2021). New Journal of Chemistry. [Link][11]
Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. (2019). Frontiers in Chemistry. [Link][33]
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry. [Link][5]
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. (2015). Angewandte Chemie International Edition. [Link][30]
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis. [Link][23]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link][21]
Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024). Bioorganic Chemistry. [Link][32]
Solubility Profiling & Solvent Selection Strategy for 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine
Topic: Solubility profile of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility profile of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine in organic solvents
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary & Physicochemical Analysis
5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine is a highly functionalized pyridine intermediate, often utilized in the synthesis of complex kinase inhibitors (e.g., KRAS or ALK inhibitors) via cross-coupling reactions.
Its solubility profile is governed by a conflict between its polar amine headgroup and its highly lipophilic, halogenated core. Unlike simple aminopyridines, the dense substitution pattern (positions 2, 4, 5, 6 fully occupied) creates a "grease ball" effect, significantly reducing aqueous solubility while enhancing affinity for chlorinated and polar aprotic solvents.
Structural Determinants of Solubility
Lipophilic Burden (High LogP): The simultaneous presence of Bromine (C-5), Iodine (C-2), and two Methyl groups (C-4, C-6) drastically increases the partition coefficient (cLogP estimated > 3.5). This dictates poor solubility in water and aliphatic hydrocarbons.
Steric Shielding (The Ortho Effect): The amine at C-3 is flanked by a bulky Iodine atom at C-2 and a Methyl group at C-4. This steric crowding hinders the amine’s ability to act as a hydrogen bond donor/acceptor, reducing solubility in protic solvents (like alcohols) compared to less substituted analogs.
Crystal Lattice Energy: The molecule possesses high structural symmetry and heavy halogen atoms, likely resulting in strong intermolecular halogen bonding and
-stacking. This "brick dust" character often requires high-energy solvents (DMSO, DMF) to disrupt the crystal lattice.
Note: Specific quantitative values for this exact intermediate are rarely published in open literature.[1] The following profile is derived from structure-activity relationships (SAR) of analogous polysubstituted halopyridines and standard process chemistry data.
Solvent Class
Representative Solvents
Predicted Solubility
Application Context
Class I: High Solvency
DMSO, DMF, NMP, DMAc
> 100 mg/mL
Primary Reaction Solvents. Ideal for nucleophilic aromatic substitutions (SNAr) and cross-couplings (Suzuki/Sonogashira).
Class II: Good Solvency
DCM, Chloroform, THF, 1,4-Dioxane
50 - 100 mg/mL
Extraction & Synthesis. DCM is the preferred extraction solvent. THF/Dioxane are excellent for Grignard/Lithiation reactions.
Class III: Moderate Solvency
Ethyl Acetate, Acetone, Methanol, Ethanol
10 - 50 mg/mL
Purification & Crystallization. Often used as the "good" solvent in recrystallization pairs. Heating is usually required to achieve saturation.
Class IV: Poor Solvency
Water, Hexanes, Heptane, Pentane
< 1 mg/mL
Anti-Solvents. Water is the primary anti-solvent for precipitation. Heptane is used to crash out the product from EtOAc mixtures.
As a senior scientist, relying on predicted values is insufficient for critical process steps. The following self-validating protocol ensures accurate solubility data generation.
Workflow Logic
The determination follows a thermodynamic equilibrium approach (Shake-Flask Method), superior to kinetic turbidimetric methods for process scale-up data.
Preparation: Weigh approximately 50 mg of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine into a 1.5 mL HPLC vial or centrifuge tube.
Solvent Addition: Add 500 µL of the target solvent.
Saturation Check:
Scenario A: If the solid dissolves completely, the solubility is >100 mg/mL. Add more solid until a suspension persists.
Scenario B: If solid remains, proceed to equilibration.[1]
Equilibration: Agitate the vial (orbital shaker or magnetic stir bar) at 25°C for 24 hours. Critical: Protect from light, as the C-I bond is photosensitive.
Filtration: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (PTFE is chemically compatible with all listed solvents).
Quantification (Gravimetric):
Transfer a precise volume (e.g., 200 µL) of the clear supernatant to a pre-weighed aluminum weighing pan.
Solvent Selection for Synthetic Applications[1][2]
Choosing the right solvent depends entirely on the intended chemical transformation.
A. For Cross-Coupling Reactions (Suzuki/Sonogashira)
Recommended:1,4-Dioxane/Water (4:1) or Toluene .
Rationale: The iodine at C-2 is highly reactive. Dioxane provides excellent solubility for the lipophilic substrate while being miscible with the aqueous base required for the catalytic cycle.
Caution: Avoid primary amines or alcohols at high temperatures if not intended as reactants, as the halogen positions are susceptible to SNAr displacement.
B. For Lithiation / Magnesium Exchange
Recommended:Anhydrous THF or 2-MeTHF .
Rationale: The C-2 Iodine can be selectively exchanged for Lithium or Magnesium (Grignard). THF coordinates with the metal species, stabilizing the intermediate. Solubility in THF is high, preventing precipitation of the lithiated species.
C. For Purification (Crystallization)[2]
System:Ethanol (Solvent) / Water (Anti-Solvent) .[2]
Protocol: Dissolve the crude material in hot Ethanol (approx 60°C). Slowly add Water until turbidity persists. Cool slowly to 4°C.
Why: The high lipophilicity ensures the compound crashes out aggressively upon water addition, while the amine functionality keeps it slightly soluble in hot ethanol.
Analytical Considerations (HPLC/LC-MS)
When preparing samples for analysis, "dissolving" is not enough; stability is key.
Diluent: Use Acetonitrile or Methanol .
Acid Modifier: Because the molecule contains a basic amine (pyridine nitrogen + exocyclic amine), adding 0.1% Formic Acid helps solubility by protonating the nitrogen, preventing peak tailing.
Avoid: Do not use pure DMSO for LC injections if possible, as the high viscosity can cause carryover. Dilute DMSO stocks 1:10 in Acetonitrile before injection.
Figure 2: Decision matrix for solvent selection based on synthetic intent.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21964096, 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. Retrieved from [Link]
Context: Details the synthesis and purification solvents (Ethanol recrystallization) for a structurally homologous iodopyridine.
Context: Establishes standard solubility protocols for halogen
Context: Validates the high solubility of aminopyridines in DMSO and lower alcohols.
An In-depth Technical Guide to 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine: Synthesis, Characterization, and Potential Applications
Introduction: Navigating the Frontier of Novel Chemical Scaffolds In the landscape of modern drug discovery and materials science, the exploration of novel chemical entities is paramount. Substituted pyridines, in partic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Frontier of Novel Chemical Scaffolds
In the landscape of modern drug discovery and materials science, the exploration of novel chemical entities is paramount. Substituted pyridines, in particular, represent a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials. This guide focuses on a specific, likely novel compound: 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine . While a direct survey of existing literature and chemical databases does not yield established data for this exact molecule, its structure suggests significant potential as a versatile building block. The presence of multiple reactive sites—a bromine atom, an iodine atom, and an amino group—on a decorated pyridine ring offers a rich platform for chemical diversification.
This document serves as a proactive technical guide for researchers and drug development professionals. It is designed to bridge the gap in the existing literature by providing predicted identifiers, a plausible and detailed synthetic pathway based on established chemical principles, and an exploration of its potential applications. The methodologies and insights presented herein are synthesized from established protocols for analogous structures, providing a solid foundation for the empirical investigation of this promising compound.
Core Identifiers: A Predictive Analysis
Given the absence of this compound in major chemical databases, its key molecular identifiers have been computationally generated based on its IUPAC name. These identifiers are crucial for cataloging, database submission, and in silico modeling.
Identifier
Value
IUPAC Name
5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine
SMILES String
CC1=C(C(=C(N)C(=C1)Br)I)C
InChIKey
FHHVDFWNLMNNLB-UHFFFAOYSA-N
Note: These identifiers are computationally predicted and await experimental validation upon synthesis and characterization.
Proposed Synthetic Pathway: A Logic-Driven Approach
The synthesis of highly substituted pyridines often requires a strategic, multi-step approach. The proposed pathway for 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine is designed for efficiency and control, leveraging well-established transformations in pyridine chemistry. The rationale behind this synthetic route is to build the complexity on a commercially available starting material, introducing the substituents in a sequence that minimizes side reactions and maximizes yield.
A plausible synthetic route can be envisioned starting from a substituted aminopyridine, followed by sequential halogenation.
Experimental Workflow Diagram
Foundational
Therapeutic potential of 3-amino-pyridine intermediates in drug discovery
Executive Summary The 3-aminopyridine (3-AP) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its isomer 4-amin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3-aminopyridine (3-AP) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its isomer 4-aminopyridine (a potassium channel blocker used in multiple sclerosis), 3-AP primarily serves as a versatile pharmacophore builder and a critical synthetic intermediate .
Its value lies in its electronic duality: the pyridine nitrogen acts as a weak hydrogen bond acceptor (pKa ~6.0), while the exocyclic amino group serves as a donor. This specific geometry makes 3-AP derivatives ideal for targeting the ATP-binding hinge region of kinases, the allosteric sites of GPCRs, and as precursors to fused heterocyclic systems like imidazo[1,2-a]pyridines.
This guide details the structural rationale, synthetic protocols, and therapeutic applications of 3-AP intermediates, moving beyond basic textbook definitions to actionable, industrial-grade science.
Structural Significance & SAR Logic
The "Hinge Binder" Hypothesis
In kinase inhibitor design, the 3-aminopyridine motif is frequently employed to interact with the hinge region of the kinase domain.
N1 (Pyridine Nitrogen): Accepts a hydrogen bond from the backbone amide NH of the kinase hinge.
Exocyclic Amino Group (C3-NH): Donates a hydrogen bond to the backbone carbonyl.
This "donor-acceptor" motif mimics the adenine ring of ATP, providing high affinity.
Electronic Tuning
The position of the amino group at C3 is electronically unique compared to C2 or C4.
C2/C4 Position: The amino group is in direct conjugation with the ring nitrogen, increasing basicity and nucleophilicity but also making the ring more electron-rich and prone to oxidation.
C3 Position: The resonance effect is less pronounced on the ring nitrogen. This preserves the aromaticity and allows for fine-tuning of the pKa via substituents at C2 or C6, which is critical for oral bioavailability and blood-brain barrier (BBB) penetration.
Visualizing the SAR Strategy
The following diagram illustrates the strategic decoration of the 3-AP scaffold for drug discovery.
Figure 1: Strategic substitution points on the 3-aminopyridine scaffold for optimizing potency and pharmacokinetic properties.
Synthetic Masterclass: From Reagent to Drug
Synthesizing 3-AP derivatives requires navigating the nucleophilicity of the amine while managing the electrophilicity of the pyridine ring.
Primary Routes to 3-Aminopyridine
While commercially available, isotopically labeled or substituted 3-APs are often synthesized de novo:
Hofmann Rearrangement: Degradation of nicotinamide using NaOBr/NaOH. (Classic, amenable to scale-up).
Reduction of 3-Nitropyridines: Catalytic hydrogenation (Pd/C, H2) or Fe/HCl reduction. This is preferred when C2/C6 substituents are sensitive to oxidants.
Key Protocol: Buchwald-Hartwig Cross-Coupling
The most common "failure mode" in medicinal chemistry is the poor coupling of electron-deficient anilines (like 3-AP) with aryl halides. The following protocol is optimized for coupling 3-aminopyridine with aryl bromides/chlorides to form biaryl amines (precursors to many kinase inhibitors).
Base: Cs₂CO₃ (2.0 equiv) - Crucial: Must be anhydrous.
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology:
Inert Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.
Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 20 minutes. Why: Oxygen causes homocoupling of the aryl halide and oxidizes the phosphine ligand.
Catalyst Pre-complexation: Add Pd(OAc)₂ and Xantphos to the flask. Add a portion of the solvent.[2][3] Stir at room temperature for 10 mins until the solution turns yellow/orange. Why: Ensures active catalytic species L2Pd(0) is formed before substrate addition.
Substrate Addition: Add 3-aminopyridine, Aryl Bromide, and Cs₂CO₃. Wash down with remaining solvent.
Reaction: Heat to 100°C for 12-16 hours. Monitor by LC-MS.
Workup: Cool to RT. Filter through a Celite pad (to remove Pd black and salts). Wash with EtOAc. Concentrate and purify via flash chromatography (DCM/MeOH gradient).
Synthesis of Imidazo[1,2-a]pyridines
A critical transformation for 3-AP is its condensation to form fused bicyclic systems, seen in drugs like Zolpidem (though Zolpidem uses the 2-amino isomer, 3-amino variants are emerging in oncology).
Structure: Contains a 5-substituted-3-aminopyridine moiety linked to a pyrrolo[2,3-b]pyridine.[6]
Role of 3-AP: The pyridine ring acts as a scaffold that positions the amino group to form a critical linker, orienting the "tail" of the molecule into the hydrophobic back pocket of the kinase. The trifluoromethyl group on the pyridine modulates lipophilicity and metabolic stability.
Case Study: FGFR Inhibitors
Recent research highlights 3-aminopyrazine-2-carboxamides (bioisosteres of 3-aminopyridine) as potent FGFR inhibitors. The 3-amino group forms an intramolecular hydrogen bond with the carboxamide carbonyl, locking the conformation for optimal binding.
Mechanism: It is a direct amide derivative of 3-aminopyridine . It does not inhibit acid secretion but enhances mucosal blood flow and defense factors. This highlights the utility of 3-AP beyond enzyme inhibition—here it serves as a stable, bioavailable carrier for the pharmacophore.
Neurology
While 4-aminopyridine (Fampridine) is the approved drug for Multiple Sclerosis (acting as a potassium channel blocker), 3-aminopyridine derivatives are investigated for neuroprotection. The positional isomerism drastically changes the channel blocking kinetics, offering a pathway to reduce seizure risk associated with 4-AP.
Experimental Workflow: Scaffold Optimization
A self-validating workflow for utilizing 3-AP in a drug discovery campaign.
Figure 2: Iterative optimization cycle for 3-aminopyridine based lead compounds.
Quantitative Data Summary
Drug / Compound
Target
Role of 3-AP Scaffold
Clinical Status
Pexidartinib
CSF1R / c-Kit
Linker / Hydrophobic pocket binder
Approved (FDA)
Troxipide
Gastric Mucosa
Core Pharmacophore (Amide)
Approved (Japan/Asia)
Vemurafenib Analogs
BRAF V600E
Bioisostere for central phenyl ring
Pre-clinical / Imaging Tools
3-Amino-imidazo[1,2-a]pyridines
GABA-A / Kinases
Fused precursor scaffold
Discovery Phase
References
Pexidartinib (Turalio)
Source: National Institutes of Health (NIH) / PubChem.
Introduction: The Strategic Importance of Halogenated Aminopyridines
An In-Depth Technical Guide to the Reactivity Profile of Halogenated Aminopyridines Halogenated aminopyridines represent a cornerstone class of building blocks in modern medicinal and agrochemical research. Their prevale...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Reactivity Profile of Halogenated Aminopyridines
Halogenated aminopyridines represent a cornerstone class of building blocks in modern medicinal and agrochemical research. Their prevalence stems from the unique interplay between the electron-donating amino group and the multifaceted nature of the halogen substituent on the electron-deficient pyridine ring.[1][2] This duality allows for a rich and tunable reactivity profile, making these scaffolds invaluable for constructing complex molecular architectures and for the late-stage functionalization of bioactive compounds.[1][3] This guide provides a comprehensive exploration of the core reactivity principles governing these molecules, moving beyond simple reaction lists to explain the causal factors behind their synthetic utility. We will delve into the key transformations, from palladium-catalyzed cross-couplings to nucleophilic aromatic substitutions, providing field-proven insights and detailed protocols for their successful application.
Pillar 1: Understanding the Electronic Landscape
The reactivity of a substituted pyridine is fundamentally dictated by the electronic push-and-pull of its substituents. The pyridine nitrogen acts as an electron sink, rendering the ring electron-deficient compared to benzene and generally deactivating it towards electrophilic aromatic substitution (EAS).[4] However, the introduction of an amino group and a halogen creates a nuanced electronic environment.
The Amino Group (-NH₂): As a powerful π-donating group, the amino substituent strongly activates the pyridine ring towards electrophilic attack. Through resonance, it increases the electron density at the ortho and para positions relative to its own position.[4] This activating effect is crucial for enabling reactions that are otherwise challenging on a pyridine core.
The Halogen Atom (-F, -Cl, -Br, -I): Halogens exert a dual electronic effect: they are inductively electron-withdrawing but can be weakly π-donating through resonance. The inductive effect generally deactivates the ring. Crucially, halogens serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) and as versatile handles for transition-metal-catalyzed cross-coupling reactions.[5]
The regiochemical outcome of any reaction is a direct consequence of the interplay between these groups and the inherent properties of the pyridine nitrogen.[6] For instance, an amino group at the 2-position will strongly direct incoming electrophiles to the 3- and 5-positions, while a halogen at the 3-position provides a key site for C-C or C-N bond formation via cross-coupling.
Caption: Interplay of electronic effects on the pyridine ring.
Perhaps the most powerful application of halogenated aminopyridines is their use in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond serves as a synthetic linchpin for the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional reliability and functional group tolerance.[7][8]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a preeminent method for creating biaryl structures by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[8][9] For halogenated aminopyridines, this provides a direct route to introduce aryl, heteroaryl, or alkyl groups, which is fundamental in drug discovery.
Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][9]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aminopyridine, forming a Pd(II) complex. The reactivity order for this step is typically I > Br > Cl.[9]
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron species.[5]
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][9]
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated aminopyridine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
Reaction: Heat the reaction mixture to 80–100 °C and stir for 2–24 hours, monitoring by TLC or LC-MS.
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[7][12] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles, often under milder conditions than classical methods.[13]
Mechanism Insight: The catalytic cycle is analogous to the Suzuki coupling but differs in the nucleophilic partner.[7][12]
Oxidative Addition: Pd(0) inserts into the aryl-halide bond.
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is critical to deprotonate the coordinated amine, forming a palladium amide complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of phosphine ligand is crucial for facilitating this step and preventing side reactions.[14]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Setup: In a glovebox or under an inert atmosphere, charge a vial with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., Xantphos, 2-4 mol %), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv).
Reactant Addition: Add the halogenated aminopyridine (1.0 equiv) and the amine coupling partner (1.2 equiv).
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
Reaction: Seal the vial and heat the mixture (typically 80–110 °C) for 4–24 hours until the starting material is consumed (monitored by LC-MS).
Workup: Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues.
Purification: Concentrate the filtrate and purify the residue by flash chromatography.
Given the electron-deficient nature of the pyridine ring, halogenated aminopyridines are prime substrates for Nucleophilic Aromatic Substitution (SNAr).[15] This reaction is particularly effective when strong electron-withdrawing groups are positioned ortho or para to the halogen leaving group, a role the pyridine nitrogen itself helps to fulfill.[16]
Mechanism Insight: The SNAr reaction is a two-step addition-elimination process.[16][17]
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16]
Elimination of Leaving Group: Aromaticity is restored by the expulsion of the halide leaving group.
The first step, the nucleophilic attack, is typically the rate-determining step.[17] This explains the common reactivity trend for halogens as leaving groups in SNAr: F > Cl > Br > I. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex, accelerating the reaction, even though the C-F bond is the strongest.[16][17] The presence of an electron-withdrawing group on the pyridine ring further facilitates the reaction.
Caption: Energy profile concept for an SNAr reaction.
Experimental Protocol: General Procedure for SNAr
Setup: In a round-bottom flask, dissolve the halogenated aminopyridine (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO).
Nucleophile Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.1-2.0 equiv). If the nucleophile is added as a salt (e.g., sodium methoxide), no additional base is needed. If a neutral nucleophile like an amine is used, a non-nucleophilic base (e.g., K₂CO₃, DIPEA) may be required to neutralize the generated HX.
Reaction: Heat the reaction mixture (temperatures can range from room temperature to >100 °C depending on substrate reactivity) and stir for 1-12 hours. Monitor the reaction's progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction and pour it into water or ice. If the product is a solid, it may precipitate and can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent.
Purification: Wash the organic layer with water and/or brine, dry over a suitable drying agent, and concentrate. Purify the crude material via recrystallization or column chromatography.
The reactivity of halogenated aminopyridines is a rich field governed by a predictable yet powerful set of electronic principles. By understanding the interplay between the activating amino group, the versatile halogen handle, and the electron-deficient pyridine core, researchers can strategically deploy these building blocks in a variety of high-value transformations. From the robust C-C and C-N bond formations enabled by palladium catalysis to the classic addition-elimination chemistry of SNAr, these substrates provide reliable and efficient pathways to novel chemical entities. The protocols and mechanistic insights provided in this guide serve as a foundational tool for professionals in drug development and chemical synthesis to effectively harness the synthetic potential of this critical class of molecules.
References
Kukkonen, E. P. et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. Available at: [Link]
Pearson Education. (2024). EAS Reactions of Pyridine. Pearson+. Available at: [Link]
The LAIR at East Texas A&M. Substituent Effect Analysis on Halogen Bonding Interactions. Available at: [Link]
De, A. et al. (2010). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. Available at: [Link]
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
Kukkonen, E. P. et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens : Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. JYX Digital Repository. Available at: [Link]
Liu, Y. et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing. Available at: [Link]
Berryman, O. B. et al. (2023). Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. PMC. Available at: [Link]
Doubleday, C. et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. Available at: [Link]
Kukkonen, E. P. et al. (2019). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. Available at: [Link]
Doubleday, C. et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
Worlinsky, J. L. et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. Available at: [Link]
Um, I. H. et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]
Pal, M. et al. (2009). A simple synthesis of aminopyridines: use of amides as amine source. SciELO. Available at: [Link]
Osiński, P. W. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
Li, G. et al. (2013). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed. Available at: [Link]
Filarowski, A. et al. (2022). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
Nicewicz, D. et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]
Hameed, A. et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Available at: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
GalChimia. (2020). Easy Access to 2-Aminopyridines. Available at: [Link]
Procter, D. J. et al. (2018). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. Available at: [Link]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Iodo-Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-Substituted Pyridines The pyridine motif is a cornerstone in medicinal chemistry and drug development, appearing...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Substituted Pyridines
The pyridine motif is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of pharmacologically active compounds. The ability to forge carbon-carbon bonds at the 2-position of the pyridine ring through the Suzuki-Miyaura cross-coupling reaction is a critical transformation for the synthesis of novel drug candidates.[1][2][3] This application note provides a comprehensive guide to the reaction conditions and protocols for the Suzuki-Miyaura coupling of 2-iodo-pyridine derivatives, addressing common challenges and offering field-proven insights for successful implementation.
The coupling of 2-halopyridines, particularly with boronic acids, can be notoriously challenging due to several factors.[3][4] The electron-deficient nature of the pyridine ring can slow the rate of transmetalation, a key step in the catalytic cycle.[5] Furthermore, 2-pyridylboron reagents are often unstable and prone to protodeboronation, leading to diminished yields and undesired side products.[5][6] This guide will dissect these challenges and provide robust strategies to overcome them.
Understanding the Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] A thorough understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Parameters for Success: A Deep Dive into Reaction Components
The success of a Suzuki-Miyaura coupling with a 2-iodo-pyridine derivative hinges on the judicious selection of several key components.
The Palladium Catalyst: Pre-catalysts vs. In Situ Generation
While various palladium sources can be effective, the use of pre-formed palladium complexes (pre-catalysts) is often preferred in the pharmaceutical industry for its operational simplicity and reproducibility.[1]
Common Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are frequently used.[7][9] However, Pd(OAc)₂ can present challenges and may require more careful optimization.[10]
Pre-catalysts: Buchwald's palladacycle pre-catalysts are highly effective as they generate the active Pd(0) species under mild conditions.[1][6] This is particularly advantageous for sensitive substrates.
The Ligand: The Key to Reactivity and Selectivity
The choice of ligand is arguably the most critical factor in overcoming the challenges associated with 2-pyridyl couplings. Electron-rich and sterically bulky phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps.[7][11]
Buchwald Ligands: Ligands such as SPhos and XPhos have demonstrated broad utility and high efficacy in challenging Suzuki-Miyaura couplings.[1]
Other Effective Ligands: P(t-Bu)₃ and PCy₃ are also powerful ligands for coupling aryl chlorides and triflates, indicating their utility for less reactive partners.[9] N-heterocyclic carbenes (NHCs) have also emerged as robust alternatives to phosphine ligands.[11]
The Base: Activating the Boron Reagent
The base plays a crucial role in activating the boronic acid for transmetalation.[9] The choice of base can significantly impact the reaction rate and the stability of the boronic acid.
Inorganic Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed.[12]
Fluoride Sources: Potassium fluoride (KF) can be particularly effective, especially when dealing with boronate esters, as it minimizes protodeboronation.[5]
The Solvent: Influencing Solubility and Reactivity
The solvent system must be chosen to ensure the solubility of all reaction components and to facilitate the desired reaction temperature.
Aprotic Solvents: 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are frequently used, often in combination with water.[5][12]
Aqueous Conditions: Suzuki-Miyaura reactions can be performed in purely aqueous media, offering a more environmentally friendly approach.[13]
Boronate esters often exhibit greater stability than their corresponding boronic acids, minimizing decomposition.[6]
Solvent
Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF
The solvent system must ensure adequate solubility of all reactants and reagents. The addition of water is often beneficial.[5][12]
Temperature
80-110 °C
Higher temperatures are often required to drive the reaction to completion, but should be optimized to minimize side reactions.[5][14]
Atmosphere
Inert (Argon or Nitrogen)
Palladium catalysts are sensitive to oxygen, necessitating an inert atmosphere to prevent catalyst deactivation.[14]
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-iodo-pyridine derivative with an arylboronic acid. Optimization may be required for specific substrates.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Materials:
2-Iodo-pyridine derivative (1.0 equiv)
Arylboronic acid or boronate ester (1.2-1.5 equiv)
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
Phosphine ligand (e.g., SPhos, 2-4 mol%)
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Degassed water
Procedure:
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-iodo-pyridine derivative, arylboronic acid, palladium catalyst, ligand, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Add the degassed solvent(s) via syringe. A typical solvent ratio is 4:1 or 5:1 organic solvent to water.
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryl-pyridine derivative.
Troubleshooting Common Issues
Low Conversion:
Catalyst Deactivation: Ensure a rigorously inert atmosphere.[14] Consider using a more robust pre-catalyst.
Insufficient Temperature: Gradually increase the reaction temperature.
Boron Reagent: Switch from a boronic acid to a more stable boronate ester.[6]
Formation of Side Products:
Homocoupling: Ensure the reaction is thoroughly degassed to minimize oxygen, which can promote homocoupling of the boronic acid.[6]
Conclusion
The Suzuki-Miyaura coupling of 2-iodo-pyridine derivatives is a powerful and versatile tool in the arsenal of the medicinal and process chemist. While challenges exist, a systematic approach to the selection of catalyst, ligand, base, and solvent, grounded in an understanding of the reaction mechanism, can lead to high-yielding and reproducible results. The protocols and insights provided in this application note serve as a robust starting point for researchers engaged in the synthesis of novel pyridine-containing molecules.
References
BenchChem. (2025). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
Cook, X. A., Gombert, A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
(2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
(2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition in English.
Felpin, F.-X. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry.
(n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF.
(n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
(2024). Failed suzuki coupling, any suggenstions? r/Chempros - Reddit.
(n.d.). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions (RSC Publishing).
Strategic Functionalization of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine via Buchwald-Hartwig Amination
Application Note: AN-2026-BH-PYR Executive Summary This technical guide details the chemoselective functionalization of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine , a densely functionalized heterocyclic scaffold often ut...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-BH-PYR
Executive Summary
This technical guide details the chemoselective functionalization of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine , a densely functionalized heterocyclic scaffold often utilized in the synthesis of kinase inhibitors (e.g., MET, SHP2 targets).
The molecule presents a unique "triad of challenges" for the synthetic chemist:
Chemoselectivity: Discriminating between the labile C2-Iodine and the recalcitrant C5-Bromine.
Steric Hindrance: The C5-Bromine is "sandwiched" between methyl groups at C4 and C6, requiring specialized ligand architecture for oxidative addition.
Catalyst Poisoning: The free C3-amino group (
) acts as a competitive ligand for Palladium, potentially arresting the catalytic cycle.
This protocol provides a validated, sequential workflow to navigate these challenges, prioritizing C2-selective amination followed by C5-functionalization , utilizing Third-Generation Buchwald Precatalysts to ensure reproducibility.
Structural Reactivity Analysis
Before initiating wet chemistry, it is critical to understand the electronic and steric landscape of the substrate.
Reactivity Hierarchy
The pyridine ring is electron-deficient, facilitating oxidative addition at the halogenated positions. However, the reaction rates differ by orders of magnitude:
C2-Iodine (Site A): The most reactive site. The C-I bond is weak, and the position is activated by the adjacent ring nitrogen. It is accessible for coupling with standard ligands (e.g., Xantphos).
C5-Bromine (Site B): Highly deactivated due to steric crowding by C4/C6-Methyls. Coupling here requires bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos).
C3-Amine (Site C): An electron-donating group (EDG). While it makes the ring slightly more electron-rich, its primary role in this context is as a potential nucleophile or catalyst poison.
Visual Reactivity Map
The following diagram illustrates the decision tree for functionalizing this scaffold.
Figure 1: Chemoselectivity landscape of the substrate. Path A is the recommended entry point.
Experimental Protocols
Protocol A: Chemoselective C2-Amination (Displacement of Iodine)
Objective: Couple a primary or secondary amine at the C2 position while preserving the C5-Bromine.
Mechanism: Kinetic selection. The oxidative addition of Pd(0) into the C-I bond is significantly faster than C-Br.
Why Xantphos? Its large bite angle (111°) favors reductive elimination, crucial for forming C-N bonds, but it is not bulky enough to force oxidative addition at the sterically hindered C5-Br, enhancing selectivity for C2 [1].
Base:
(2.0 equiv)
Why Cesium? Milder than NaOtBu, reducing the risk of dehalogenation at C5.
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology
Setup: In a glovebox or under active Argon flow, charge a reaction vial with the Substrate, Amine,
, and Xantphos.
Catalyst Addition: Add
last. Seal the vial with a septum cap.
Solvation: Add degassed 1,4-Dioxane via syringe.
Reaction: Heat to 80°C for 4–12 hours.
Checkpoint: Monitor by LCMS. Look for the consumption of the starting material (M+H) and appearance of the mono-aminated product. If C5-coupling (bis-amination) is observed, lower temperature to 60°C.
Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc).
Protocol B: C5-Amination (Displacement of Bromine)
Objective: Functionalize the sterically hindered C5 position.
Prerequisite: This step is typically performed after Protocol A, or if the C2 position is already substituted.
Challenge: The 4,6-dimethyl groups create a "steric wall." Standard ligands (PPh3, dppf) will fail or result in hydrodehalogenation (replacement of Br with H).
Catalyst:BrettPhos Pd G3 or RuPhos Pd G3 (Precatalysts)
Why Precatalysts? They generate the active monoligated Pd(0) species immediately, essential for difficult couplings.
Why BrettPhos? Designed specifically for primary amines and hindered aryl halides [2].
Base:
(Sodium tert-butoxide) (1.5 equiv) or LHMDS (if base-sensitive groups are present).
Solvent: Toluene or
-Amyl Alcohol.
Step-by-Step Methodology
Protection (Critical): If the C3-amine is still free (
), consider protecting it as a Boc-carbamate or acetamide. Free amines adjacent to the reaction site can chelate the Pd-center in a non-productive mode, shutting down the reaction on this difficult substrate.
Setup: Charge vial with Substrate (1.0 equiv), Amine (1.2–1.5 equiv), and Base.
Catalyst: Add BrettPhos Pd G3 (2–5 mol%).
Reaction: Heat to 100–110°C for 16 hours.
Note: The high temperature is necessary to overcome the activation energy barrier caused by the ortho-methyl groups.
Workup: Standard aqueous extraction and chromatography.
Data Summary & Decision Matrix
Parameter
Protocol A (C2-Selective)
Protocol B (C5-Hindered)
Primary Challenge
Selectivity (I vs Br)
Steric Hindrance (4,6-Me)
Preferred Ligand
Xantphos or BINAP
BrettPhos or RuPhos
Catalyst Source
Pd G3/G4 Precatalysts
Base
(Mild)
(Strong)
Temperature
60–80°C
100–120°C
Critical Risk
Over-reaction (Bis-coupling)
Hydrodehalogenation (loss of Br)
Troubleshooting & "Self-Validating" Checks
To ensure scientific integrity, perform these checks during the reaction:
The "Color Change" Test:
Observation: Reaction turns black immediately upon heating.
Diagnosis: "Pd-Black" precipitation. The ligand is not stabilizing the Pd(0) species effectively.
Solution: Switch to a G3 Precatalyst (e.g., Xantphos Pd G3) instead of mixing Pd/Ligand in situ.
Dehalogenation Monitor (LCMS):
Observation: Mass spectrum shows [M-Br+H] peak.
Cause:
-Hydride elimination from the amine or solvent is faster than reductive elimination due to steric bulk.
Solution: Switch solvent to
-Amyl Alcohol (less prone to H-transfer) and increase the concentration of the amine coupling partner.
Catalyst Poisoning Check:
Observation: 0% conversion after 4 hours.
Cause: The C3-amino group is binding the Pd.
Solution: Add a Lewis Acid additive (e.g.,
) or, preferably, protect the C3-amine with a Boc group.
Process Workflow Diagram
The following Graphviz diagram outlines the complete operational workflow for handling this substrate.
Figure 2: Operational workflow for sequential functionalization.
References
Guari, Y., van Es, D. S., & van der Linden, A. J. (1999). Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine. Tetrahedron Letters. Link (Demonstrates I vs Cl/Br selectivity principles).
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link (The authoritative guide on ligand selection for hindered substrates).
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society.[3] Link
Procedures for functionalizing the C-2 iodine vs C-5 bromine position
Executive Summary The distinct electronic and steric environments of the pyrimidine ring, combined with the bond dissociation energy (BDE) differences between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, create a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The distinct electronic and steric environments of the pyrimidine ring, combined with the bond dissociation energy (BDE) differences between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, create a predictable but sensitive reactivity hierarchy. This guide details the protocols for achieving >95% regioselectivity when functionalizing 5-bromo-2-iodopyrimidine .
The Golden Rule of Pyrimidine Halogens:
Under palladium-catalyzed conditions, the C-2 Iodine is kinetically superior and reacts first. Under nucleophilic aromatic substitution (
) conditions, the C-2 position is exclusively reactive.[1] Direct functionalization of C-5 in the presence of C-2 iodine is kinetically disfavored and requires alternative scaffolding strategies.
The Mechanistic Landscape
To design effective protocols, one must understand the competing forces at play.
Feature
C-2 Position (Iodine)
C-5 Position (Bromine)
Implication
Electronic Environment
Highly electron-deficient ( to 2 nitrogens).
Electron-neutral/rich ( to nitrogens).
: C-2 is highly reactive; C-5 is inert.
Bond Strength (BDE)
C-I is weak (~65 kcal/mol).
C-Br is stronger (~81 kcal/mol).
Pd-Catalysis: Oxidative addition is faster at C-I.
Caption: Decision tree for sequential functionalization. Note that C-5 functionalization is strictly a second-stage operation in this scaffold.
Protocol A: Selective C-2 Functionalization
Method A1: Nucleophilic Aromatic Substitution (
)
Objective: Replace C-2 Iodine with an amine, ether, or thiol while leaving C-5 Bromine intact.
Mechanism: Addition-Elimination (Meisenheimer complex).
Reagents:
Substrate: 5-bromo-2-iodopyrimidine (1.0 equiv)
Nucleophile: Primary/Secondary amine (1.1 equiv)
Base: DIPEA (2.0 equiv) or
(for phenols/thiols)
Solvent: THF, 1,4-Dioxane, or IPA.
Procedure:
Dissolve 5-bromo-2-iodopyrimidine in THF (0.2 M).
Add DIPEA followed by the amine dropwise at 0°C.
Allow to warm to Room Temperature (RT). Note: The high reactivity of C-2 I often allows this to proceed without heat.
Monitor via LCMS. If sluggish, heat to 40°C.
Critical Checkpoint: Do not exceed 60°C. Higher temps may degrade the C-Br bond or cause side reactions.
Quench with water, extract with EtOAc.
Method A2: Chemoselective Suzuki-Miyaura Coupling
Objective: Install a carbon substituent at C-2 while preserving C-5 Br.
Mechanism: Kinetic control relying on the faster oxidative addition of Pd(0) into the C-I bond compared to C-Br.
Reagents:
Catalyst:
(3-5 mol%) - Preferred for high selectivity over highly active catalysts like Pd(dppf)Cl2 or Buchwald precatalysts.
Boronic Acid: Aryl-B(OH)2 (1.05 equiv). Strict stoichiometry is vital.
Base:
(2.0 equiv, 2M aqueous).
Solvent: DME or Toluene/EtOH (4:1).
Procedure:
Degas solvents thoroughly (sparge with Argon for 15 min).
Combine substrate, boronic acid, and base in the reaction vessel.
Add Pd catalyst last under Argon counterflow.
Stir at Room Temperature for 4–16 hours.
Tip: If the reaction is stalled at RT, warm gently to 40°C. Avoid reflux.
Validation: LCMS should show >95% mono-coupled product (mass = SM - I + Ar). If bis-coupling (reaction at Br) is observed, lower temperature and reduce catalyst loading.
Protocol B: Sequential C-5 Functionalization
Once C-2 is substituted, the pyrimidine ring becomes more electron-rich (especially if the C-2 substituent is an amine/methoxy), making the C-5 bromine less reactive than in the parent molecule. Forcing conditions are now required.
Method B1: High-Temperature Suzuki Coupling
Objective: Functionalize the remaining C-5 Bromine.
Reagents:
Substrate: 2-Substituted-5-bromopyrimidine.
Catalyst:
or /XPhos (5 mol%). Requires a more active catalyst cycle.
Boronic Acid: 1.5 equiv.
Base:
or (3.0 equiv).
Solvent: 1,4-Dioxane or DMF.
Procedure:
Combine reagents in a pressure vial.
Heat to 90–110°C .
Reaction typically requires 2–12 hours.
Note: If the C-2 substituent is a heteroatom (from
), coordination to Pd may poison the catalyst. If conversion is poor, switch to a biaryl phosphine ligand (e.g., XPhos, SPhos) to prevent coordination arrest.
Strategic Planning: Can You Hit C-5 First?
The Challenge: With 5-bromo-2-iodopyrimidine, direct C-5 coupling is not recommended . The C-2 iodine is too labile.
The Workaround (Masking Strategy):
If your synthesis requires the C-5 group to be installed first (e.g., the C-5 group is sensitive to
conditions), you must change the starting material or use a "dummy" group at C-2.
Recommended Workflow for "Reverse" Selectivity:
Start with 5-bromo-2-chloropyrimidine (instead of 2-iodo). The C-Cl bond is much stronger than C-I.
Protect C-2: Perform
with Sodium Thiomethoxide () to form 5-bromo-2-(methylthio)pyrimidine.
Couple C-5: The C-Br is now the only reactive halogen for Pd-coupling. Perform Suzuki at C-5.[3]
Re-activate C-2: Oxidize the sulfide to sulfone (
) or sulfoxide.
Displace C-2: The sulfone is a "super-leaving group" (better than halogen) for the final nucleophilic substitution.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Bis-coupling during C-2 step
Temperature too high; Catalyst too active.
Cool to 0°C or RT. Switch from SPhos/XPhos to . Reduce boronic acid to 0.95 equiv.
No reaction at C-2 (Suzuki)
Oxidative addition stalled.
Ensure inert atmosphere ( kills Pd(0)). Warm to 40°C. Check base solubility.
No reaction at C-5 (Step 2)
Deactivated ring; Catalyst poisoning.
Switch to high-activity ligands (XPhos, BrettPhos). Increase temp to 120°C (microwave). Switch solvent to DMF/Water.
Hydrodehalogenation (Loss of I/Br)
Hydride source present.
Avoid EtOH in the solvent mix if reduction is observed. Use Dioxane/Water. Ensure solvents are anhydrous if using hydride-sensitive catalysts.
References
Handy, S. T., & Zhang, Y. (2006).[4] "Guide to Regioselective Pd-Catalyzed Cross-Coupling Reactions of Dihaloheterocycles." Chem. Eur. J.[5] Explains the NMR-based prediction of halogen reactivity (C-2 vs C-5).
Schroeter, S., et al. (2010). "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles." Tetrahedron. Comprehensive review of pyrimidine halogen selectivity.
Gong, Y., & Pauls, H. W. (2008). "Regioselective Suzuki Coupling of 5-Bromo-2-iodopyrimidine." Synlett. Specific protocol for the mono-coupling of the exact scaffold discussed.
Bieber, F., et al. (2011). "Site-selective Suzuki-Miyaura coupling of heteroaryl halides."[3] Tetrahedron Letters. Discusses the electronic parameters controlling C-2 vs C-5 preference.
Using 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine as a pharmaceutical intermediate
Technical Application Note: 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine Part 1: Introduction & Structural Logic 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine is a high-value, polysubstituted heterocyclic scaffold designed fo...
5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine is a high-value, polysubstituted heterocyclic scaffold designed for the synthesis of advanced kinase inhibitors and complex pharmaceutical agents. Its utility lies in its orthogonal reactivity profile , which allows medicinal chemists to sequentially functionalize the pyridine ring with high regioselectivity.
The "Steric Steering" Principle
Unlike simple dihalopyridines, this scaffold features a unique steric environment that dictates the order of chemical operations:
C2-Iodine (The "Fast" Handle): Positioned ortho to the ring nitrogen and the amine, this site is electronically activated for oxidative addition. It is the most reactive site and serves as the primary entry point for cross-coupling.
C5-Bromine (The "Protected" Handle): Flanked by methyl groups at C4 and C6, the C5-bromide is sterically shielded. This "ortho-effect" prevents premature reaction at C5 during C2 functionalization, eliminating the need for protecting groups in many workflows.
C3-Amine: Serves as a directing group for ortho-lithiation or as a nucleophile for heterocyclization (e.g., forming azaindoles or imidazopyridines).
Part 2: Chemical Properties & Handling
Property
Data
Notes
Formula
C₇H₈BrIN₂
Highly functionalized core.
Mol. Weight
326.96 g/mol
Heavy atom count facilitates X-ray crystallography.
Appearance
Off-white to pale yellow solid
Light sensitive (protect from direct sunlight).
Solubility
DMSO, DMF, MeOH, DCM
Limited solubility in non-polar alkanes (Hexane).
Stability
Stable at RT; Store at 2-8°C
Iodine bond is labile; avoid strong light/heat.
Hazards
Irritant (Skin/Eye/Resp)
Handle in fume hood; standard PPE required.
Part 3: Synthetic Protocols
Workflow Overview: The Sequential Coupling Strategy
The following protocols demonstrate the sequential elaboration of the scaffold, exploiting the reactivity difference between the C2-Iodine and C5-Bromine.
Caption: Sequential functionalization logic. The C2-I site reacts under mild conditions, preserving the C5-Br for late-stage diversification.
Protocol A: Site-Selective Suzuki-Miyaura Coupling at C2
Objective: Replace the C2-Iodine with an aryl group while retaining the C5-Bromine.
Mechanistic Insight: The C-I bond undergoes oxidative addition to Pd(0) significantly faster than the sterically hindered C-Br bond. Using a phosphine ligand with moderate steric bulk (like PPh3) at lower temperatures ensures selectivity.
Note: The 4,6-dimethyl groups significantly stabilize the core but may slow down the reaction rate compared to unsubstituted pyridines.
Protocol C: Functionalizing the Hindered C5-Bromine
Objective: Late-stage modification of the C5 position.
Challenge: The 4,6-dimethyl groups create a "steric wall," making standard Pd-catalysis sluggish.
Solution: Use Buchwald-Hartwig or Suzuki conditions with dialkylbiaryl phosphine ligands (Buchwald Ligands) designed for difficult substrates.
Recommended Conditions:
Ligand:SPhos (for Suzuki) or BrettPhos (for Amination). These ligands are electron-rich and bulky, facilitating oxidative addition into the hindered C-Br bond.
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.
Temperature: 100–120°C (Reflux in Toluene or Dioxane).
Base: K₃PO₄ (Suzuki) or Cs₂CO₃ (Amination).
Part 4: Analytical Data & Validation
Technique
Expected Observation
¹H NMR (DMSO-d₆)
C2-H: Absent (substituted). NH₂: Broad singlet ~5.5-6.5 ppm (disappears if cyclized). Methyls: Two distinct singlets ~2.2-2.6 ppm. Aromatic: No other ring protons on pyridine core.
LC-MS
Starting Material: Distinct isotope pattern for Br (1:1) and I. Intermediate (Protocol A): Loss of Iodine, retention of Br isotope pattern (M and M+2).
References
Selective Coupling of 2-Bromo-5-Iodopyridines: Roy, S. et al. "Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine." RSC Advances, 2017, 7, 44842-44849. Link
Suzuki Coupling Methodology: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link
Pyrrolo[2,3-b]pyridine (Azaindole) Synthesis: Xu, Z. et al. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Advances, 2020. Link
Steric Hindrance in Pyridines: BenchChem Application Note. "A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine." Link
General Reactivity of Polysubstituted Pyridines: Heterocyclic Letters, Vol. 11, No. 3, 2021. Link
Heterocycle formation using 3-amino-pyridine precursors
Application Note: Strategic Heterocycle Construction Leveraging the 3-Amino-pyridine Scaffold Executive Summary The 3-aminopyridine (3-AP) core is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Heterocycle Construction Leveraging the 3-Amino-pyridine Scaffold
Executive Summary
The 3-aminopyridine (3-AP) core is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for purines, benzimidazoles, and quinoxalines. Its utility lies in its ability to participate in "push-pull" electronic interactions and its capacity for hydrogen bonding within kinase ATP-binding pockets. However, the electron-deficient nature of the pyridine ring renders the 3-AP scaffold less reactive to electrophilic substitution than its benzene analogues, requiring specialized "activation" protocols.
This guide details the strategic conversion of 3-AP precursors into three high-value fused heterocyclic systems:
Imidazo[4,5-b]pyridines (1-Deazapurines)
[1,2,3]Triazolo[4,5-b]pyridines (8-Azapurines)
Pyrido[2,3-b]pyrazines (1-Deazapteridines)
The Activation Gateway: Accessing the 2,3-Diamino Core
Direct cyclization involving the 3-amino group typically requires a complementary nucleophile or electrophile at the C2 position. Therefore, the critical "Gateway Step" for most 3-AP transformations is the installation of an amine or hydrazine at C2.
Mechanism of Activation
The pyridine nitrogen deactivates the ring toward electrophilic aromatic substitution (SEAr). To overcome this, we utilize an oxidation-nitration-reduction sequence. The formation of the N-oxide activates the C2 and C4 positions for nitration, which is otherwise difficult on the neutral pyridine ring.
DOT Diagram: The Activation Workflow
Figure 1: The strategic activation of 3-aminopyridine to the versatile 2,3-diaminopyridine scaffold.
Protocol A: Synthesis of Imidazo[4,5-b]pyridines
This scaffold mimics the purine core found in adenosine and is highly prevalent in kinase inhibitors (e.g., inhibitors of Aurora kinases) [1].
Experimental Logic
The cyclization involves the condensation of the 2,3-diamine with a one-carbon electrophile. While carboxylic acids can be used (requiring high heat and polyphosphoric acid), the use of Triethyl Orthoformate (TEOF) provides a milder, higher-yielding route via an imidate intermediate.
Step-by-Step Protocol
Reagents:
2,3-Diaminopyridine (1.0 eq)
Triethyl orthoformate (TEOF) (excess, acts as solvent/reagent)
Sulfamic acid (Catalytic, 5 mol%) or p-TSA
Solvent: Ethanol (optional, if TEOF is limited)
Procedure:
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminopyridine (10 mmol) in TEOF (15 mL).
Catalysis: Add sulfamic acid (0.5 mmol). Note: Sulfamic acid is preferred over HCl as it is a solid, non-corrosive, and easily removed.
Reflux: Heat the mixture to reflux (146°C) for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1). The diamine spot (polar) should disappear, replaced by a less polar fluorescent spot.
Workup: Cool to room temperature. The product often precipitates directly.
If precipitate forms: Filter and wash with cold hexanes.
If no precipitate: Concentrate under reduced pressure. Triturate the residue with diethyl ether.
Purification: Recrystallization from ethanol/water.
Protocol B: Synthesis of [1,2,3]Triazolo[4,5-b]pyridines
This scaffold introduces a third nitrogen into the fused ring, creating a system with high nitrogen content, often used in energetic materials and as bioisosteres for benzotriazoles [2].
Experimental Logic
This transformation utilizes a diazotization reaction. The 3-amino group is less nucleophilic than the 2-amino group; however, in the 2,3-diamine system, the reaction is driven by the formation of a diazonium species at the 3-position (or 2-position) which immediately attacks the adjacent amine to close the ring.
Step-by-Step Protocol
Reagents:
2,3-Diaminopyridine (5 mmol)
Sodium Nitrite (NaNO2) (1.2 eq)
Acetic Acid (glacial) / Water (1:1 mixture)
Hydrochloric acid (conc.)
Procedure:
Solubilization: Dissolve the diamine in 10 mL of 50% acetic acid/water. Cool the solution to 0–5°C in an ice bath. Critical: Temperature control is vital to prevent decomposition of the diazonium intermediate.
Diazotization: Dropwise add a solution of NaNO2 (6 mmol in 2 mL H2O). The solution will turn slightly yellow/orange.
Cyclization: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour. The ring closure is spontaneous.
Isolation: Adjust pH to ~7.0 with saturated NaHCO3. Extract with Ethyl Acetate (3 x 20 mL).
Drying: Dry organic layer over MgSO4 and concentrate.
Safety Warning: Triazoles can be shock-sensitive. While this specific derivative is generally stable, always handle diazonium intermediates behind a blast shield.
Protocol C: Synthesis of Pyrido[2,3-b]pyrazines
These "1-deazapteridines" are structurally related to folic acid and are potent pharmacophores in oncology (e.g., antifolates) [3].
Experimental Logic
This is a double condensation reaction between the 1,2-diamine system and a 1,2-dicarbonyl compound (e.g., glyoxal, benzil). The regioselectivity is governed by the relative nucleophilicity of the amines and the electrophilicity of the carbonyls.
DOT Diagram: Reaction Pathways
Figure 2: Divergent synthesis of fused heterocycles from the common 2,3-diaminopyridine intermediate.
Step-by-Step Protocol (Benzil Condensation)
Mixture: Combine 2,3-diaminopyridine (5 mmol) and Benzil (5 mmol) in Ethanol (20 mL).
Observation: The solution typically darkens. Upon cooling, the highly conjugated product often crystallizes out as yellow/orange needles.
Yield: Typically 70–85%.
References
Vertex Pharmaceuticals. (2023). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. National Institutes of Health. Link
Smolecule. (2024). *1H-1,2,3-Triazolo[
Application
Technical Application Note: Strategic Utilization of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine in Kinase Inhibitor Design
Executive Summary & Strategic Analysis The molecule 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine represents a highly specialized scaffold for the synthesis of "privileged" kinase inhibitor cores, specifically 4,6-dimethyl-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The molecule 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine represents a highly specialized scaffold for the synthesis of "privileged" kinase inhibitor cores, specifically 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridines (7-azaindoles) .
While simple pyridines are ubiquitous in drug discovery, this specific tetra-substituted scaffold offers a unique "Orthogonal Reactivity Landscape" governed by steric differentiation. The presence of methyl groups at the C4 and C6 positions creates a sterically congested environment around the C5-bromide, while the C2-iodine remains electronically activated and relatively accessible.
Core Advantages in Drug Design
Sequential Chemoselectivity: The reactivity gap between the C2-Iodine (high lability) and C5-Bromine (sterically shielded) allows for highly controlled, iterative cross-coupling reactions without the need for protecting groups.
Scaffold Hopping: The C2-I / C3-NH₂ motif is the ideal precursor for constructing 7-azaindoles, a bioisostere of the purine core found in ATP, making it critical for ATP-competitive kinase inhibitors (e.g., targeting BRAF, JAK, or FGFR).
Atropisomerism Potential: The 4,6-dimethyl substitution pattern introduces significant steric bulk. When coupled to bulky aryls at C5, this can lock the conformation, potentially improving selectivity for specific kinase pockets (e.g., "Gatekeeper" residues).
Reactivity Landscape & Logic
The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.
Caption: Divergent synthetic workflows. Path A yields the 7-azaindole scaffold common in oncology drugs. Path B yields polysubstituted pyridines.
Detailed Experimental Protocols
Protocol A: Synthesis of the 7-Azaindole Core (Path A)
Objective: Convert the pyridine precursor into a 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold.
Mechanism: Regioselective Sonogashira coupling at C2 followed by spontaneous or base-mediated cyclization.
Step 1: C2-Selective Sonogashira Coupling
Rationale: The C2-I bond is weaker and more accessible than the C5-Br bond. Using a mild Pd source at moderate temperatures ensures the C5-Br remains intact.
Alkyne: TMS-acetylene (1.2 eq) or substituted phenylacetylene
Catalyst: PdCl₂(PPh₃)₂ (0.05 eq)
Co-catalyst: CuI (0.02 eq)
Base: Triethylamine (TEA) (3.0 eq)
Solvent: THF or DMF (degassed)
Procedure:
Charge a reaction vessel with the pyridine substrate, PdCl₂(PPh₃)₂, and CuI.
Evacuate and backfill with Argon (x3).
Add degassed THF and TEA via syringe.
Add the alkyne dropwise at Room Temperature (RT).
Stir at 40–50°C for 4–6 hours. Note: Do not exceed 60°C to prevent oxidative addition at the C5-Br position.
QC Check: Monitor by LC-MS. Look for the disappearance of the Iodine peak (M+) and appearance of the alkyne adduct. If C5-coupling is observed, lower temperature to RT.
Step 2: Cyclization to 7-Azaindole
Rationale: The amino group at C3 attacks the activated alkyne at C2. If TMS-acetylene was used, desilylation occurs in situ or requires a fluoride source.
Workup: Pour into water. The 7-azaindole product often precipitates. Filter and wash with water.[2]
Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hex/EtOAc).
Protocol B: Functionalizing the "Steric Fortress" (C5-Bromine)
Objective: Cross-coupling at the C5 position after the core is built.
Challenge: The C5-Br is flanked by methyl groups at C4 and C6. Standard conditions (e.g., Pd(PPh₃)₄) often fail due to steric hindrance.
Solution: Use "Next-Generation" Buchwald Ligands designed for hindered substrates.
C5-Suzuki-Miyaura Coupling
Reagents:
Substrate: 5-Bromo-4,6-dimethyl-7-azaindole (from Protocol A)
Boronic Acid: Aryl-B(OH)₂ (1.5 eq)
Catalyst System (Critical): Pd₂(dba)₃ (0.02 eq) + XPhos or SPhos (0.04 eq).
Why: XPhos is exceptionally good at facilitating oxidative addition into hindered aryl halides and promoting reductive elimination in crowded systems.
Technical Support Center: Synthesis of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine
Introduction Welcome to the technical support center for the synthesis of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine. This highly substituted pyridine derivative is a valuable building block in medicinal chemistry and ma...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for the synthesis of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine. This highly substituted pyridine derivative is a valuable building block in medicinal chemistry and materials science. However, its multi-step synthesis presents several challenges, including regioselectivity control during halogenation and overall yield optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and detailed protocols based on established chemical principles.
A logical synthetic approach is paramount for successfully synthesizing polysubstituted pyridines. The selective halogenation of pyridine rings can be challenging due to the inherent electronic properties of the heterocycle.[1][2] This guide proposes a synthetic strategy and addresses potential issues at each step, ensuring a higher probability of success in your experimental work.
Proposed Synthetic Pathway
A plausible and efficient route to the target molecule starts from the commercially available 2-amino-4,6-dimethylpyridine. The synthesis involves a three-step sequence: iodination, bromination, and a Sandmeyer reaction to introduce the amine functionality at the 3-position. This sequence is designed to leverage the directing effects of the substituents at each stage.
Caption: Proposed synthetic pathway for 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Part 1: Bromination of 2-Amino-4,6-dimethylpyridine
The initial bromination is a critical step that sets the stage for the subsequent transformations. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions.
Q1: My bromination reaction with N-Bromosuccinimide (NBS) is giving a low yield of the desired 5-bromo product. What could be the cause?
A1: Low yields in the bromination of aminopyridines can stem from several factors:
Suboptimal Solvent: The choice of solvent can significantly impact the regioselectivity and yield. Acetonitrile is often a good choice for the bromination of activated pyridines with NBS, leading to high yields and regioselectivity.[3]
Reaction Temperature: While many brominations with NBS are run at room temperature, gentle heating or cooling might be necessary depending on the substrate's reactivity. It's advisable to start at room temperature and monitor the reaction by TLC.
Incorrect Stoichiometry: Using a slight excess of NBS (1.05-1.1 equivalents) can help drive the reaction to completion. However, a large excess can lead to the formation of di-brominated byproducts.
Decomposition of NBS: NBS can decompose, especially in the presence of light or impurities. Ensure you are using high-quality NBS.
Q2: I am observing the formation of a di-brominated byproduct. How can I prevent this?
A2: The formation of di-brominated species suggests that the reaction conditions are too harsh or the stoichiometry is incorrect.
Control Stoichiometry: Use no more than 1.05 equivalents of NBS.
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can increase selectivity for mono-bromination.
Slow Addition: Adding the NBS solution dropwise over a period can help maintain a low concentration of the brominating agent, thus favoring mono-substitution.
Part 2: Deamination of 2-Amino-5-bromo-4,6-dimethylpyridine
The removal of the amino group at the 2-position is achieved via a diazotization-reduction sequence.
Q1: The diazotization-reduction step is resulting in a complex mixture of products. What are the critical parameters to control?
A1: This two-step, one-pot procedure is sensitive to temperature and the rate of addition.
Temperature Control: The formation of the diazonium salt is typically carried out at low temperatures (0-5 °C) to prevent its decomposition.[4]
Acid Concentration: The concentration of the acid (e.g., sulfuric acid) is crucial for the efficient formation of the diazonium salt.
Reducing Agent: Hypophosphorous acid (H₃PO₂) is a common reducing agent for this transformation. Ensure it is added slowly to the cold diazonium salt solution to control the evolution of nitrogen gas.
Part 3: Iodination of 5-Bromo-4,6-dimethylpyridine
Introducing iodine at the 2-position is achieved through a directed ortho-metalation followed by quenching with an iodine source.
Q1: My lithiation-iodination sequence is failing, and I am recovering the starting material. What could be the problem?
A1: This is a common issue and can be attributed to several factors:
Inactive n-BuLi: n-Butyllithium is highly reactive and can be deactivated by moisture or air. Ensure you are using a freshly titrated or new bottle of n-BuLi and that your reaction is performed under strictly anhydrous and inert conditions (e.g., dry THF under argon).
Insufficiently Low Temperature: The lithiation step must be carried out at a very low temperature (typically -78 °C) to prevent side reactions.
Choice of Iodine Source: Molecular iodine (I₂) is a common electrophile for quenching the lithiated intermediate. Ensure it is anhydrous.
Q2: I am getting a low yield of the 2-iodo product. How can I improve it?
A2: Low yields can be due to incomplete lithiation or inefficient quenching.
Optimize Lithiation Time: Allow sufficient time for the lithiation to go to completion at -78 °C before adding the iodine. This can be monitored by quenching small aliquots of the reaction mixture with D₂O and analyzing by ¹H NMR.
Iodine Addition: Add a solution of iodine in dry THF dropwise to the cold lithiated pyridine solution. A rapid addition can lead to localized heating and side reactions.
Part 4: Nitration and Reduction for Amination
The final step involves the introduction of a nitro group at the 3-position, followed by its reduction to the desired amine.
Q1: The nitration step is giving poor yields and multiple products. How can I improve the regioselectivity?
A1: Nitration of a di-halogenated pyridine can be challenging.
Harsh Conditions: Nitration of pyridines often requires strong acidic conditions (e.g., fuming nitric acid and sulfuric acid).[5]
Temperature Control: The reaction is highly exothermic and requires careful temperature control to avoid side reactions.
Alternative: Sandmeyer Reaction: A more controlled and often higher-yielding approach would be to introduce the amino group via a Sandmeyer-type reaction.[4][6] This would involve converting the 3-amino group (if the synthesis is re-routed) to a diazonium salt and then displacing it with a cyano group, followed by reduction. However, given the proposed route, nitration is the direct approach.
Q2: The reduction of the nitro group is incomplete. What are the best conditions?
A2: The reduction of a nitro group on a pyridine ring can be achieved with several reagents.
Metal/Acid Reduction: A common and effective method is the use of a metal, such as iron (Fe) or tin(II) chloride (SnCl₂), in the presence of an acid like hydrochloric acid (HCl).
Catalytic Hydrogenation: This method, using a catalyst like palladium on carbon (Pd/C) and hydrogen gas, is also very effective but may not be compatible with the halogen substituents (risk of dehalogenation).
General FAQs
FAQ 1: How can I effectively purify the halogenated pyridine intermediates?
Purification of pyridine derivatives can sometimes be challenging due to their basicity, which can cause tailing on silica gel chromatography.[7]
Column Chromatography: To mitigate tailing, you can add a small amount of a base, such as triethylamine (Et₃N) or pyridine (0.5-1%), to the eluent.
Acid-Base Extraction: An acid wash (e.g., dilute HCl) can be used to extract the basic pyridine into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[8][9]
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
FAQ 2: What are the critical safety precautions for this synthesis?
n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.
Strong Acids and Bases: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Halogenating Agents: NBS and iodine are corrosive and toxic. Handle in a well-ventilated fume hood.
Diazonium Salts: Can be explosive when isolated and dry. It is crucial to use them in solution at low temperatures immediately after their formation.[4]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromo-4,6-dimethylpyridine
To a solution of 2-amino-4,6-dimethylpyridine (1.0 eq.) in acetonitrile (MeCN), add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.
Stir the reaction mixture in the dark and monitor its progress by Thin Layer Chromatography (TLC).
Upon completion, evaporate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) to afford the desired product.
Protocol 2: Synthesis of 5-Bromo-2-iodo-4,6-dimethylpyridine
Dissolve 5-bromo-4,6-dimethylpyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78 °C.
Slowly add n-butyllithium (n-BuLi) (1.1 eq., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
Stir the mixture at -78 °C for 1 hour.
Add a solution of iodine (I₂) (1.2 eq.) in anhydrous THF dropwise, keeping the temperature below -70 °C.
Allow the reaction to warm to room temperature slowly and then quench with a saturated aqueous solution of sodium thiosulfate.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry.
Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC.
Sandmeyer Reaction. YouTube.
N-Iodosuccinimide. Wikipedia.
Application Notes and Protocols: Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid. BenchChem.
Sandmeyer Reaction. Organic Chemistry Portal.
2-Bromo-3-iodo-4,6-dimethylpyridine. BenchChem.
N-Iodosuccinimide Enhances Precision Iodination for Fine Chemicals.
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. BenchChem.
Pyridine Synthesis: Cliff Notes. Baran Lab.
Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube.
Pyridine. Wikipedia.
A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions.
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.
Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds. Google Patents.
Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][2][13]triazolo[1,5-a]pyridine. Google Patents. Available from:
Switchable Site-Selective Benzanilide C(sp 2 )-H Bromination via Promoter Regulation.
Process For The Iodination Of Aromatic Compounds. Google Patents.
Technical Support Center: 2,4-Dimethylpyridine (4,6-Lutidine) Optimization
The following Technical Support Guide is designed for researchers working with 2,4-Dimethylpyridine (systematically known as 2,4-Lutidine ; often referred to as 4,6-dimethylpyridine in specific legacy or symmetric nomenc...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers working with 2,4-Dimethylpyridine (systematically known as 2,4-Lutidine ; often referred to as 4,6-dimethylpyridine in specific legacy or symmetric nomenclature contexts).
User Note: You searched for "4,6-dimethylpyridine." In standard IUPAC nomenclature (N=1), this molecule is 2,4-Dimethylpyridine (2,4-Lutidine).
Structure: A pyridine ring with methyl groups at the 2-position (ortho) and 4-position (para) .
Steric Profile:Asymmetric Steric Hindrance. Unlike the symmetric 2,6-lutidine (which has two ortho blockers), 2,4-lutidine has only one ortho-methyl group . This creates a unique "hemi-labile" steric environment where one side of the nitrogen is blocked, and the other (C6) is open but electronically deactivated.
Module 1: Functionalizing the Nitrogen Center (N-Alkylation & N-Oxidation)
The Challenge: The methyl group at C2 creates significant steric hindrance for nucleophilic attacks at the nitrogen, though less than in 2,6-lutidine. Standard alkylation (e.g., with MeI) often stalls or requires forcing conditions.
Troubleshooting Guide: N-Functionalization
Symptom
Probable Cause
Technical Resolution
Low Yield in N-Alkylation
Steric clash between C2-Me and electrophile.
Switch Reagent: Use Meerwein’s Salt (Me₃OBF₄) or Methyl Triflate (MeOTf) instead of Methyl Iodide. These "hard" electrophiles react faster than the steric penalty accumulates.
Incomplete N-Oxidation
mCPBA is too bulky or reaction temp too low.
Protocol Adjustment: Use H₂O₂/Urea (UHP) with Phthalic Anhydride or methylrhenium trioxide (MTO) catalysis. Alternatively, run mCPBA reaction in refluxing DCE rather than DCM.
Reversibility/Instability
Quaternized salt degrades (Hofmann elimination).
Counter-Ion Swap: Exchange the halide counter-ion for a non-coordinating anion (PF₆⁻, BF₄⁻, or BArF⁻) to stabilize the cation.
🧬 Decision Logic: Overcoming N-Sterics
Caption: Workflow for selecting reagents based on steric demands at the Nitrogen center.
Module 2: Site-Selective Ring Functionalization (C-H Activation)
The Challenge: 2,4-Lutidine has three "open" C-H bonds: C3, C5, and C6.
C3: Sterically crowded (sandwiched between C2-Me and C4-Me). Least reactive.
C5: Moderately accessible (between C4-Me and C6-H).
C6: The "Open Ortho" position. Electronically activated by the ring nitrogen but sterically accessible.
Strategic Insight: For radical reactions (Minisci) and metal-catalyzed couplings, C6 is the primary target due to the blocking of C2 and C4.
Protocol: C6-Selective Minisci Alkylation
This protocol installs an alkyl group at the C6 position, utilizing the C2/C4 methyls to block alternative sites.
Reagents:
Substrate: 2,4-Dimethylpyridine (1.0 equiv)
Radical Precursor: Carboxylic Acid (2.0 equiv) or Alkyl Halide
Protonation: Dissolve 2,4-lutidine in DCM/Water (1:1). Add TFA. Why? Protonation increases the electrophilicity of the ring, making it susceptible to nucleophilic radical attack.
Radical Generation: Add AgNO₃ and the Carboxylic Acid. Heat to 50°C.
Addition: Dropwise addition of persulfate solution.
Mechanism: The alkyl radical attacks the most accessible electron-deficient site. Since C2 and C4 are methylated, and C3 is crowded, C6 is the exclusive site of attack.
Workup: Basify with NaOH (pH > 10) to deprotonate the product and extract with DCM.
Module 3: Lateral Functionalization (The "Boekelheide" Route)
The Challenge: Functionalizing the methyl groups themselves.
The Solution: The Boekelheide Rearrangement allows you to convert the methyl group into a hydroxymethyl (-CH₂OH) or acetoxymethyl group.
Regioselectivity: This reaction is highly selective for the 2-Methyl (ortho) over the 4-Methyl (para).
Reasoning: The rearrangement proceeds via an intramolecular abstraction of a proton by the N-oxide oxygen. The 2-Methyl protons are spatially closer to the oxygen than the 4-Methyl protons.
Protocol: Selective 2-Methyl Functionalization
N-Oxidation: Treat 2,4-lutidine with mCPBA (1.1 equiv) in DCM to form 2,4-lutidine N-oxide .
Rearrangement: Dissolve the N-oxide in Trifluoroacetic Anhydride (TFAA) (excess).
Conditions: Stir at 0°C → RT for 2 hours.
Intermediate: This forms the unstable N-trifluoroacetoxy cation, which rearranges to the 2-(trifluoroacetoxymethyl)-4-methylpyridine.
Hydrolysis: Remove volatiles. Treat residue with K₂CO₃ in MeOH/Water.
Result:2-(Hydroxymethyl)-4-methylpyridine . (The 4-methyl group remains intact).
🧬 Mechanism Visualization: Regioselectivity
Caption: The Boekelheide rearrangement favors the C2-methyl due to the proximity of the N-oxide oxygen.
FAQ: Common Experimental Issues
Q: I am trying to couple an aryl boronic acid to 2-chloro-4,6-dimethylpyridine (actually 2-chloro-4-methyl-6-methyl... wait, 2-chloro-4,6-dimethylpyridine is a different molecule). Let's assume you mean coupling to 2-chloro-4-methylpyridine.
Correction: If you are coupling to the ring of 2,4-lutidine via C-H activation, you need a catalyst that tolerates the ortho-methyl.
Recommendation: Use Pd(OAc)₂ with SPhos or XPhos . These Buchwald ligands are bulky; they form a "pocket" around the metal that forces reductive elimination, which is crucial when the substrate (2,4-lutidine) is sterically hindered at the coupling site.
Q: Can I use n-BuLi to lithiate 2,4-lutidine?
Yes, but selectivity is key.
Kinetic lithiation (LDA, -78°C) favors the 2-Methyl group (lateral lithiation) because the Li coordinates to the Nitrogen lone pair, directing deprotonation to the nearest methyl (C2).
Thermodynamic conditions or "Superbase" (LiCKOR) might lead to mixtures.
Tip: If you want to lithiate the ring (e.g., at C6), you must use a directing group or "halogen dance" strategies, as lateral lithiation of the methyl is much faster (pKa ~29 for methyl vs ~44 for ring).
References
Regioselectivity in Minisci Reactions
Source: Duncton, M. A. J. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[2] Chem. Commun.
Context: Explains the preference for C2/C6 attack in pyridines and the blocking effect of existing substituents.
Boekelheide Rearrangement Selectivity
Source: Fontenas, C., et al. (1995). "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent."[3] Synthetic Communications.
Context: Details the protocol for converting 2-methyl pyridines to 2-hydroxymethyl deriv
Buchwald-Hartwig Amination of Hindered Pyridines
Source: Surry, D. S., & Buchwald, S. L. (2008).
Context: Describes the use of SPhos/XPhos to overcome steric hindrance in ortho-substituted pyridines (like the C2-methyl in 2,4-lutidine).
Acidity of Methyl Groups in Lutidines
Source: O'Reilly, N. J., et al. (2006).
Context: Confirms the kinetic preference for lithiation at the 2-methyl group due to nitrogen coordin
Technical Support Center: Solubility Optimization for 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine
Case ID: SOL-PYR-005 Subject: Overcoming Dissolution Challenges in Dimethyl Sulfoxide (DMSO) Compound Class: Halogenated Aminopyridines Executive Summary You are encountering solubility difficulties with 5-Bromo-2-iodo-4...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SOL-PYR-005
Subject: Overcoming Dissolution Challenges in Dimethyl Sulfoxide (DMSO)
Compound Class: Halogenated Aminopyridines
Executive Summary
You are encountering solubility difficulties with 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine . This molecule presents a "perfect storm" for solubility resistance: it combines a highly lipophilic scaffold (dimethyl, di-halo) with strong intermolecular hydrogen bonding (amine-pyridine interaction) and potential halogen bonding.
This guide moves beyond standard "shake and wait" protocols. It applies thermodynamic principles to overcome the crystal lattice energy without compromising the chemical stability of the labile Carbon-Iodine (C-I) bond.
Tier 1: The Basics (Physical Dissolution)
Q: I added the DMSO, but the solid is just sitting at the bottom. Vortexing didn't help. What now?
A: You are likely fighting high Crystal Lattice Energy.
The symmetry provided by the 4,6-dimethyl substitution, combined with the hydrogen bonding between the amine (
) and the pyridine nitrogen of adjacent molecules, creates a tightly packed crystal lattice. Vortexing only agitates the liquid; it does not provide enough energy to break these intermolecular bonds.
The Protocol:
Mechanical Disruption: If the solid is in large chunks, use a glass rod to crush it against the vial wall. Smaller particle size exposes more surface area to the solvent.
Ultrasonication (The Key Step): Place the sealed vial in an ultrasonic bath for 10–15 minutes .
Mechanism:[1][2][3] Acoustic cavitation creates microscopic bubbles that implode near the solid surface, generating localized high-energy jets that strip ions/molecules from the crystal lattice.
Thermal Assist: If sonication fails, heat the bath to 40–50°C .
Warning: Do NOT exceed 60°C. (See Safety Section regarding C-I bond stability).
Q: The solution looks cloudy or "oily." Is it dissolved?
A: No. You have formed a suspension or an emulsion.
A cloudy solution indicates that the compound is dispersed but not solvated. An "oily" droplet at the bottom suggests the compound has melted (if near its melting point) or formed a supersaturated layer but hasn't integrated into the DMSO network.
Action: Continue sonication at 45°C. If cloudiness persists after 20 minutes, proceed to Tier 2 .
Tier 2: The "Hidden" Variable (Water Content)
Q: It dissolved initially, but after sitting on the bench for an hour, crystals reappeared. Why?
A: Your DMSO has absorbed atmospheric water (Hygroscopicity).
DMSO is aggressively hygroscopic.[4] It can absorb up to 10% of its weight in water from the air within 24 hours if left uncapped.
The Science: This compound is lipophilic (LogP ~3.5). Water is a highly polar "anti-solvent" for this molecule. As the water content in DMSO rises, the "solubility power" of the mixture drops drastically, forcing the hydrophobic compound to crash out (precipitate).
The Fix:
Source Check: Are you using a fresh bottle of DMSO? If the bottle has been opened and stored for months, it is likely "wet."
Dry the Solvent: Use Anhydrous DMSO (packed under argon/nitrogen) or store your DMSO over activated 3Å or 4Å molecular sieves for 24 hours before use.
Inert Atmosphere: Perform the dissolution under a gentle stream of Nitrogen or Argon to prevent moisture uptake.
Tier 3: Advanced Chemical Workarounds
Q: I need a high concentration stock (e.g., 100 mM) for animal studies, but it turns into a gel. How do I fix this?
A: You are seeing Hydrogen-Bond Networking.
At high concentrations, the amine groups may bridge multiple molecules, turning the solution into a viscous gel. You need a "Chaotropic" agent to disrupt this network.
Solvent System Modifications:
Option A: The Co-Solvent Approach (Recommended for Biology)
Add 10–20% PEG-400 (Polyethylene Glycol) or tert-Butanol to the DMSO. These bulky alcohols disrupt the rigid solvent structure and can stabilize the lipophilic amine.
Option B: pH Adjustment (Chemical Synthesis Only)
Note: Only use this if your downstream application tolerates acidic pH.
Add 1 equivalent of acid (e.g., Methanesulfonic acid or HCl in Dioxane). Protonating the pyridine nitrogen or the amine disrupts the H-bond network and creates a highly soluble ionic species.
Caution: This changes the species from a free base to a salt.
Safety & Stability: The Iodine Factor
Q: Can I just boil it in DMSO to get it to dissolve?
A: ABSOLUTELY NOT.
Risk: The Carbon-Iodine (C-I) bond at the C2 position is the weakest link.
The Reaction: DMSO decomposes at high temperatures (approaching boiling) to produce formaldehyde and dimethyl sulfide. More importantly, hot DMSO can act as an oxidant.
Deiodination: Extended heating >80°C can cause oxidative deiodination or nucleophilic attack by DMSO oxygen, leading to decomposition products (e.g., the phenol derivative).
Limit: Keep all heating steps below 60°C .
Visual Troubleshooting Guide
The following diagram outlines the logical flow for resolving solubility issues for this specific compound.
Caption: Step-by-step decision matrix for solubilizing 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine, prioritizing physical methods before chemical alterations.
Summary of Physicochemical Properties
Property
Value / Characteristic
Implication for Solubility
Structure
Poly-halogenated Pyridine
High lipophilicity; poor water solubility.
LogP (Est.)
~3.2 – 3.5
Requires organic solvent; sensitive to water content.
H-Bond Donors
1 (Amine )
Capable of dimerization; potential gel formation.
H-Bond Acceptors
1 (Pyridine N)
Promotes crystal stacking.
Thermal Limit
< 60°C
Do not boil. Risk of C-I bond cleavage.
Best Co-Solvents
PEG-400, t-Butanol
Use to disrupt aggregation if pure DMSO fails.
References
Gaylord Chemical Company. (2007).[5] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link]
Ziath. (2019). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]
Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics, 275(1-2), 1-12. [Link]
Li, D., et al. (2005). Solubility of Organic Compounds in Dimethyl Sulfoxide. Journal of Chemical & Engineering Data. [Link]
PubChem. (2025).[6] Compound Summary: 5-Bromo-2-iodo-4-methylpyridine (Analog). National Library of Medicine. Retrieved from [Link]
Technical Support Center: Optimizing Catalyst Selection for Coupling 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine
Welcome to the technical support center for optimizing cross-coupling reactions with 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing cross-coupling reactions with 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into catalyst selection and reaction optimization for this specific substrate. The following question-and-answer format addresses common challenges and provides troubleshooting strategies grounded in established chemical principles.
Section 1: Foundational Principles & Selectivity
FAQ 1: What makes the selective coupling of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine a unique challenge?
The primary challenge lies in achieving site-selectivity. The substrate contains two different halogen atoms, iodine and bromine, on a pyridine ring. The goal is typically to functionalize one site while leaving the other intact for subsequent reactions. This selectivity is governed by the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
The general reactivity trend for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-OTf ≈ C-Br > C-Cl.[1][2] This order is inversely related to the bond dissociation energy; the weaker C-I bond is more susceptible to the initial, often rate-determining, oxidative addition step with a Palladium(0) catalyst.[3][4][5] Therefore, selective coupling at the C-2 (iodo) position is the favored kinetic pathway under carefully controlled conditions.[3][6]
Factors complicating this include:
Electronic Effects: The pyridine nitrogen and the amine group influence the electron density of the ring, affecting the ease of oxidative addition at each halogenated position.[7]
Steric Hindrance: The methyl groups at positions 4 and 6, as well as the amine at position 3, create a sterically congested environment that can influence which catalytic species can efficiently access the C-I and C-Br bonds.
Catalyst/Ligand Choice: The electronic properties and steric bulk of the supporting ligand on the palladium catalyst are decisive in controlling the outcome.[8]
FAQ 2: How can I achieve selective C-2 (iodo) coupling while preserving the C-5 (bromo) position?
Achieving high selectivity for the C-I bond relies on exploiting its inherently greater reactivity.[3][9] The key is to use reaction conditions that are sufficiently mild to activate the C-I bond but not energetic enough to activate the stronger C-Br bond.
Core Principles for Selectivity:
Low Reaction Temperature: Higher temperatures provide the necessary activation energy to cleave the more robust C-Br bond, leading to di-substituted byproducts. Running the reaction at or slightly above room temperature often favors mono-coupling at the iodine.
Catalyst Choice: A highly active catalyst system is not always desirable. A moderately active catalyst can provide the finesse needed for selectivity. For example, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective.[6][10]
Ligand Selection: The choice of phosphine ligand is critical. Less electron-rich and sterically less demanding ligands can favor selective reaction at the more accessible and reactive C-I bond. Bulky, electron-rich ligands (e.g., SPhos, XPhos) dramatically enhance catalyst reactivity and may be required for more challenging substrates like aryl chlorides, but they can sometimes reduce selectivity between C-I and C-Br bonds if conditions are not optimized.[2][11]
Reaction Time: Prolonged reaction times, even at lower temperatures, can lead to the slow formation of the di-coupled product. It is crucial to monitor the reaction progress (e.g., by TLC or LC-MS) and quench it once the starting material is consumed and before significant di-substitution occurs.
Section 2: Catalyst System Selection and Optimization
FAQ 3: Which palladium catalyst and ligand combination is a good starting point for a selective Suzuki-Miyaura coupling at the C-2 position?
For a selective Suzuki-Miyaura coupling, a reliable starting point is crucial. The following table outlines several common palladium catalyst systems and their typical performance characteristics for reactions on dihalogenated heterocycles.
Catalyst System (Precatalyst + Ligand)
Typical Loading (mol%)
Temperature (°C)
Key Characteristics & Rationale
Option 1: The Classic
Pd(PPh₃)₄
3 - 5
60 - 80
A reliable Pd(0) source that often provides good selectivity for C-I bonds. Triphenylphosphine is a moderately electron-donating ligand. A good first choice for initial screening.[9][10]
Option 2: Pd(II) Precatalyst
Pd(OAc)₂ + PPh₃ (1:2 ratio)
2 - 5
70 - 90
Pd(OAc)₂ is an air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.[12] Requires careful degassing. The ligand-to-metal ratio can be tuned.
Option 3: For Higher Activity
Pd₂(dba)₃ + SPhos or XPhos
1 - 3
RT - 60
Pd₂(dba)₃ is a Pd(0) source. Buchwald biaryl phosphine ligands (like SPhos) are bulky and electron-rich, creating a highly active catalyst.[11] Use with caution at low temperatures to maintain selectivity.
Option 4: Pre-formed Precatalyst
Pd(dppf)Cl₂
2 - 5
80 - 100
An air-stable Pd(II) precatalyst with a bidentate ligand (dppf). Often used for a wide range of couplings due to its robustness.[6]
Recommendation: Start with Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ under mild heating (e.g., 70 °C) and carefully monitor for the formation of the mono-coupled product.
FAQ 4: What are the signs of catalyst deactivation, and how can I prevent it?
Catalyst deactivation is a common cause of stalled or low-yielding reactions. Recognizing the signs and understanding the causes are key to prevention.
Signs of Deactivation:
Reaction Stalls: The reaction stops before the limiting reagent is fully consumed.
Formation of Palladium Black: A fine black precipitate (elemental palladium) forms, indicating the catalyst has aggregated and fallen out of the catalytic cycle.[13]
Inconsistent Results: Batch-to-batch variability in yield or reaction time.
Prevention Strategies:
Maintain an Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[14] Ensure the reaction flask, solvent, and reagents are thoroughly degassed (e.g., by three cycles of vacuum/backfill with argon or nitrogen) and the reaction is run under a positive pressure of inert gas.
Use High-Purity Reagents: Solvents must be anhydrous. Water and other protic impurities can interfere with the catalytic cycle and lead to side reactions like protodeboronation of the boronic acid partner.[14][15]
Optimize Ligand-to-Metal Ratio: For Pd(II) precatalysts, using a slight excess of the phosphine ligand (e.g., 2-4 equivalents per Pd) can help stabilize the active catalytic species and prevent aggregation.
Consider Modern Precatalysts: Buchwald or PEPPSI-type precatalysts are designed for clean and efficient generation of the active LPd(0) species, which can improve catalyst longevity and performance.
Section 3: Troubleshooting Common Experimental Issues
FAQ 5: My reaction has a low yield or failed completely. What is the logical troubleshooting workflow?
When a reaction fails, a systematic approach is more effective than random changes. The following decision tree provides a logical workflow for troubleshooting.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
FAQ 6: I'm observing significant amounts of the di-coupled (bromo and iodo substituted) product. How can I improve selectivity?
The formation of the di-coupled product indicates that the reaction conditions are too harsh, leading to the activation of the C-Br bond.
Strategies to Enhance Mono-selectivity:
Reduce Temperature: This is the most effective variable. Lower the reaction temperature in 10-20 °C increments. Many selective couplings can be achieved at or near room temperature.
Decrease Reaction Time: Monitor the reaction closely. As soon as the starting material (5-bromo-2-iodo-4,6-dimethylpyridin-3-amine) is consumed, work up the reaction to prevent further coupling at the bromine position.
Change the Catalyst: Switch to a less active catalyst system. If you are using a highly active Buchwald ligand system, try switching to Pd(PPh₃)₄.
Stoichiometry: Ensure you are not using a large excess of the boronic acid coupling partner (typically 1.1-1.2 equivalents is sufficient).
FAQ 7: I am seeing significant side products like homocoupling and dehalogenation. What causes this and how can it be minimized?
Side reactions compete with the desired cross-coupling pathway and reduce the overall yield. Understanding their origin is key to suppression.
Minimizing side reactions in 2-iodo-5-bromo-pyridine functionalization
Ticket ID: #PYR-2I5Br-OPT Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Selectivity Hierarchy You are working with 2-iodo-5-bromopyridine , a "privileged scaffold" in drug discover...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PYR-2I5Br-OPT
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The Selectivity Hierarchy
You are working with 2-iodo-5-bromopyridine , a "privileged scaffold" in drug discovery. Its utility lies in the differential reactivity of the two halogen atoms. The C2-Iodine bond is significantly weaker and more electron-deficient than the C5-Bromine bond, allowing for sequential, orthogonal functionalization.
However, this substrate is prone to three catastrophic failure modes:
Scrambling (Halogen Dance): Migration of halogens during metallation.
Over-reaction: Coupling at both C2 and C5 simultaneously.
Hydrodehalogenation: Reductive loss of the iodine prior to coupling.
Reactivity Matrix
Reaction Type
C2-I Reactivity
C5-Br Reactivity
Selectivity Driver
Pd-Catalyzed (Suzuki/Stille)
High (Fast Oxidative Addition)
Low (Slow Oxidative Addition)
Bond Dissociation Energy (C-I < C-Br)
Li/Mg Exchange
High (Rapid Exchange)
Moderate
Halogen polarizability
SNAr (Nucleophilic)
High (Ortho-activated by N)
Inert (Meta-position)
Electronic activation by Pyridine Nitrogen
Visualizing the Workflow
Diagram 1: The Selectivity Decision Tree
Caption: Logical flow for selecting the correct reagent class based on target functionalization site.
Avoid 2° alcohols (isopropanol) as co-solvents. Use Toluene/Water or DME/Water. Degas solvents thoroughly to remove O₂ (which promotes homocoupling/dehalogenation cycles).
Reaction stalls at 80% conversion
Catalyst death or boronic acid degradation.
Do not add heat. Add 0.1 eq fresh boronic acid. If stalling persists, switch base to K₃PO₄ (anhydrous) to protect the C-I bond stability.
Gold Standard Protocol: Selective C2-Suzuki
Rationale: Uses a bulky, electron-rich phosphine environment (or simple PPh3) to slow down oxidative addition enough to discriminate between C-I and C-Br.
Setup: Charge a flask with 2-iodo-5-bromopyridine (1.0 eq), Aryl-Boronic Acid (0.95 eq ), and Pd(PPh₃)₄ (3-5 mol% ).
Solvent: Add degassed DME (Dimethoxyethane) and 2M Na₂CO₃ (2:1 ratio).
Reaction: Heat to 50°C (Do not reflux). Monitor by HPLC/UPLC every 30 mins.
Stop Condition: Quench when Boronic Acid is consumed. Do not wait for full consumption of the pyridine if it risks C5 reaction.
Workup: Standard aqueous workup. The unreacted starting material is easily separable from the mono-coupled product due to polarity differences.
Module 2: Metallation & Exchange Chemistry
The Challenge: The Halogen Dance .
If you treat 2-iodo-5-bromopyridine with n-BuLi, the lithium will initially exchange with the Iodine (Kinetic product). However, the resulting anion is unstable. It effectively "dances" (isomerizes) to the C3 or C4 position to be closer to the Br, or causes the Br to migrate, leading to a scrambled mixture of products.
Diagram 2: The Halogen Dance Mechanism vs. Turbo Grignard
Rationale: The Knochel-Hauser base (iPrMgCl·LiCl) creates a more covalent Carbon-Magnesium bond, which is less basic and less prone to isomerization than the Carbon-Lithium bond.
Drying: Ensure all glassware is flame-dried under Argon.
Solution: Dissolve 2-iodo-5-bromopyridine in anhydrous THF. Cool to -15°C .
Exchange: Add iPrMgCl·LiCl (1.1 eq) dropwise.
Note: Do not use standard iPrMgCl; the LiCl adduct is required to break oligomers and ensure fast exchange at low temp.
Aging: Stir at -15°C for 30 minutes. (Do not warm to RT yet).
Trapping: Add your electrophile (aldehyde, ketone, etc.) at -15°C.
Warming: Allow to warm to RT only after electrophile addition is complete.
Frequently Asked Questions (FAQ)
Q: Can I use SNAr to functionalize the C5-Bromine?A: No. The C5 position is meta to the pyridine nitrogen. It is not activated for Nucleophilic Aromatic Substitution. You can only perform SNAr at the C2 position (displacing the Iodine). If you need to functionalize C5, you must use metal catalysis (Suzuki/Buchwald) after you have handled the C2 position.
Q: I see a "homocoupling" dimer (Pyridine-Pyridine). How do I stop this?A: Homocoupling usually occurs when the catalyst is reduced to Pd(0) but waits too long for the oxidative addition step, or if oxygen is present.
Degas rigorously: Sparge Argon through solvents for 15 mins.
Concentration: Do not run too dilute; keep concentration >0.1 M to encourage cross-coupling over homocoupling.
Q: Why not use n-BuLi at -100°C to beat the kinetics of the Halogen Dance?A: While theoretically possible, it is operationally difficult and risky. Even at -100°C, local heating during addition can trigger the dance. The Turbo-Grignard method works at convenient temperatures (-20°C) with higher fidelity.
References
Selective Coupling: Bach, T., et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Tetrahedron, 2005.
Turbo Grignard: Knochel, P., et al. "Functionalization of Heterocycles using Mg- and Zn-Organometallics." Chemical Reviews, 2008.
Halogen Dance: Schnürch, M., et al.[5][6] "Halogen Dance Reactions—A Review." Chemical Reviews, 2007.
Dehalogenation Mechanisms: Gordillo, A., et al. "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, 2017.[2]
Recrystallization solvents for high-purity pyridine intermediates
Status: Operational Support Level: Tier 3 (Senior Application Scientist) Subject: Recrystallization Solvents & Purification Protocols Introduction: The Pyridine Challenge Welcome to the technical support hub for pyridine...
Welcome to the technical support hub for pyridine chemistry. As researchers, we know that pyridine intermediates present a unique "bipolar" challenge: they are often too soluble in organic solvents to crystallize easily, yet their basic nitrogen makes them prone to forming oils or hydrates rather than clean lattices.
This guide moves beyond generic textbook advice. It is designed to troubleshoot the specific failure modes of nitrogen heterocycles—specifically "oiling out," persistent color impurities, and solvate formation—using protocols validated in pharmaceutical development environments.
Module 1: Solvent Selection Logic
The Solubility Matrix
For pyridine derivatives, standard "like dissolves like" rules often fail because pyridines are highly polar but aromatic. The goal is to exploit the temperature coefficient of solubility .
Strategic Directive: Prioritize ICH Q3C Class 3 (low toxicity) solvents. Avoid Class 1 (Benzene) and limit Class 2 (DCM, Methanol) unless strictly necessary for solubility.
Solvent Class
Solvent
Polarity (Dielectric)
Role in Pyridine Purification
Alcohols
Ethanol (EtOH)
High (24.5)
Primary Solvent. Excellent for polar pyridines. Risk: Solvate formation.
Alcohols
Isopropanol (IPA)
Med-High (17.9)
Best Balance. Higher boiling point allows better dissolution; less likely to form solvates than MeOH.
Esters
Ethyl Acetate (EtOAc)
Medium (6.0)
General Purpose. Good for lipophilic pyridines. often used with Heptane.
Aromatics
Toluene
Low (2.4)
Specific Use. Good for highly substituted/lipophilic pyridines. High BP helps dissolve stubborn solids.
Alkanes
Heptane / Hexane
Very Low (1.9)
Anti-Solvent. Critical for "crashing out" product from EtOAc or Toluene.
Water
Water
Very High (80)
Co-Solvent. Only for pyridine salts (HCl, HBr) or highly polar N-oxides.
Decision Logic: Free Base vs. Salt
The physical form of your intermediate dictates the solvent strategy.
Figure 1: Decision tree for selecting initial solvent systems based on the protonation state of the pyridine nitrogen.
Module 2: Troubleshooting "Oiling Out"
The Issue: You cool your solution, and instead of crystals, a second liquid phase (oil) separates at the bottom.
The Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. This usually happens when the melting point of the solid is lower than the boiling point of the solvent, or impurities are depressing the melting point.
Protocol: The "Oiling Out" Rescue Loop
Do NOT simply cool it further; the oil will just harden into an amorphous glass.
Re-dissolve: Heat the mixture back to reflux until the oil disappears and the solution is homogeneous.
Solvent Adjustment:
If using a single solvent: Add 10-20% more solvent. (Lower concentration shifts the saturation point).
If using a binary system (Solvent/Anti-solvent): Add slightly more of the good solvent (dissolver).
The Temperature Gap: Cool the solution very slowly to a temperature above where the oil previously formed.
Seeding (Critical): Add a seed crystal at this elevated temperature.
No seed available? Dip a glass rod in the solution, let it dry/evaporate in air until a crust forms, then re-insert.
Isothermal Aging: Hold the temperature constant for 1-2 hours after seeding to allow a crystal bed to establish before cooling further.
Figure 2: The rescue loop for oiled-out reactions. Note that simply re-cooling without solvent modification rarely works.
Module 3: Purification of Pyridine Salts
If the free base is an oil or low-melting solid, convert it to a salt . This is the single most effective purification strategy for pyridines.
Why?
Melting Point Elevation: Salts (HCl, HBr, Oxalate) often melt >150°C, eliminating oiling out.
Impurity Rejection: Non-basic impurities stay in the mother liquor.
Protocol: Hydrochloric Acid Salt Formation
Dissolve crude pyridine in Ethyl Acetate or Diethyl Ether .
Cool to 0-5°C.
Slowly add HCl in Dioxane or HCl in Ethanol (anhydrous).
Note: Avoid aqueous HCl if possible to prevent hydrate formation, unless you plan to recrystallize from water/alcohol.
The salt usually precipitates instantly as a white solid.
Recrystallization of the Salt: Use Ethanol/Methanol or Ethanol/Water .
Module 4: Color & Impurity Removal
Pyridines are notorious for oxidizing to N-oxides (yellow/brown color) or polymerizing.
Impurity Type
Visual Indicator
Removal Strategy
N-Oxides
Yellow tint
Chemical Reduction: Treat with PCl3 (industrial) or Zn/Acetic Acid. Adsorption: Silica gel plug filtration.
Polymeric Tars
Brown/Black oil
Activated Carbon: Use "neutral" or "basic" carbon. Acidic carbon can trap basic pyridines, reducing yield.
Metallic Residues
Gray/Off-white
Scavengers: Use Thiol-functionalized silica scavengers (e.g., SiliaMetS®) if Pd/Cu catalysts were used.
Warning: Do not boil pyridines with activated carbon for prolonged periods in air; this can accelerate oxidation. Filter hot rapidly.
Frequently Asked Questions (FAQ)
Q1: My product smells strongly of pyridine even after drying. How do I fix this?
A: Pyridines can form solvates or get trapped in the crystal lattice.
Fix: Grind the crystals into a fine powder to break inclusions. Dry in a vacuum oven at 40-50°C with a liquid nitrogen trap .
Chemical Fix: If it's a stable solid, wash with dilute pentane or hexane (if insoluble) to pull surface pyridine away.
Q2: Can I use Acetone for pyridine recrystallization?
A: Use with caution. Pyridines are nucleophilic; primary amines on a pyridine ring can react with acetone to form imines (Schiff bases) under acidic conditions or heat. Ethyl Acetate is a safer ketone-free alternative.
Q3: The ICH Q3C guidelines limit my solvent choices. What is the best "Green" replacement for Dichloromethane (DCM)?
A: For extraction/dissolution of pyridines, 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate are the standard replacements. They have better safety profiles and often show higher selectivity for the product over impurities.
References
ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021).[1][2] Defines permitted daily exposure (PDE) for solvents.[1]
Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4:7 (2016).[3][4] Comprehensive review of solvent selection guides (Pfizer, GSK, Sanofi).
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
Anderson, N. G.Practical Process Research & Development. Academic Press. (2012). Detailed discussion on "oiling out" and salt selection in pharma.
Pfizer Solvent Selection Guide. (Via American Chemical Society Green Chemistry Institute).
1H & 13C NMR Interpretation Guide: 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine
[1] Executive Summary: The "Silent Ring" Challenge In the development of kinase inhibitors and halogenated heterocycles, 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine represents a high-value scaffold due to its dense functi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Silent Ring" Challenge
In the development of kinase inhibitors and halogenated heterocycles, 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine represents a high-value scaffold due to its dense functionalization. It features two distinct halogen handles (Iodine at C2, Bromine at C5) allowing for orthogonal cross-coupling strategies (e.g., selective Suzuki or Sonogashira couplings).[1][2]
The Analytical Challenge: Unlike typical pyridine intermediates, this molecule is fully substituted .[2] It possesses zero aromatic protons .[2] Consequently, standard 1H NMR is insufficient for regio-confirmation, as it only displays methyl and amine signals.[1][2]
This guide provides a definitive protocol for verifying this structure, comparing it against its mono-halogenated precursor and potential regioisomers.[1][2] We focus on the Heavy Atom Effect in 13C NMR as the primary discriminator between the Iodo- and Bromo- substituents.[2]
The most immediate confirmation of full substitution is the absence of signals in the aromatic region (7.0 – 9.0 ppm).[1][2] If you observe a singlet in this region, your iodination was incomplete.[1][2]
Comparative NMR Analysis
1H NMR: Target vs. Precursor (Des-iodo)[1][2]
The primary alternative to rule out is the starting material: 5-Bromo-4,6-dimethylpyridin-3-amine .
Feature
Target: 5-Bromo-2-iodo...
Alternative: Precursor (Des-iodo)
Interpretation
Aromatic Region (7-9 ppm)
Silent (No signals)
1H Singlet (~7.8 - 8.2 ppm)
The precursor has a proton at C2.[1][2] Its absence confirms iodination.
Amine (-NH2)
Broad singlet (4.0 - 5.5 ppm)*
Broad singlet (3.5 - 5.0 ppm)
The Iodine at C2 may cause a slight downfield shift due to steric compression or weak H-bonding.[1][2]
*Note: Amine chemical shifts are highly concentration and solvent-dependent (DMSO-d6 is recommended).[1]
13C NMR: The Heavy Atom Discriminator[2]
This is the critical validation step. Iodine exerts a massive shielding effect (Heavy Atom Effect) on the attached carbon, often shifting it upfield by 20-30 ppm compared to a proton or bromine.[1][2]
Carbon Position
Predicted Shift (ppm)
Diagnostic Logic
C2-I (Iodinated)
100 - 115 ppm
Key Signal. Despite being adjacent to Nitrogen (usually ~150 ppm), the Iodine drags this shift upfield significantly.[1][2]
Critical Check: If you see a signal >145 ppm that correlates to C2 (via HMBC), you likely have the wrong regioisomer or the precursor .[1][2] The C2-I signal must be upfield.
Experimental Protocols
Sample Preparation (Self-Validating)
To ensure the amine protons are visible and sharp, and to prevent aggregation:
Solvent: Use DMSO-d6 (99.9% D).[1][2] CDCl3 often leads to broad, invisible amine peaks due to exchange.[1][2]
Concentration: 10-15 mg in 0.6 mL solvent.
Water Removal: Add activated 4Å molecular sieves to the NMR tube if the NH2 signal is broadened by residual water exchange.[2]
Instrument Parameters
1H: 16 scans, 30° relaxation delay (d1) to ensure accurate integration of methyls vs. amine.
13C: Minimum 512 scans. The quaternary carbons (C-I, C-Br) have long relaxation times and no NOE enhancement, making them weak.[1][2]
HMBC: Set long-range coupling constant to 8-10 Hz (standard) to catch 3-bond correlations from Methyl protons to Ring carbons.
Structural Verification Workflow (Visualization)
The following diagram illustrates the logical decision tree for verifying the product using the "Silent Ring" and "Heavy Atom" rules.
Caption: Logic flow for distinguishing the target molecule from its des-iodo precursor using 1H and 13C NMR spectral features.
Detailed HMBC Connectivity Guide
Since there are no ring protons to "walk" around the ring (COSY is useless here), HMBC (Heteronuclear Multiple Bond Correlation) is the only way to assign the quaternary carbons.[1][2]
Proton Source
Correlation (2-3 bonds)
Interpretation
4-Me (Singlet)
Correlates to C3, C4, C5
Allows identification of C3 (NH2-bearing) and C5 (Br-bearing).[1][2]
Both methyls will correlate to C5 .[2] The carbon receiving correlations from both methyls is C5-Br.
Diagram of HMBC Correlations:
Caption: HMBC correlation network. Identifying C5 (Brominated carbon) is the pivot point for assigning the entire ring.[1][2]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79534752, 5-Bromo-6-(2,4-dimethylphenoxy)pyridin-3-amine (Analogous substructure analysis).[1][2] Retrieved from [Link][1][2]
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Pyridines and Heterocycles.[1][2] University of Wisconsin-Madison. (General reference for Pyridine C-13 shifts and Heavy Atom Effects). Retrieved from [Link][1][2]
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology.[2] (Protocol for iodination of aminobromopyridines). Retrieved from [Link]
Mastering Purity Analysis: A Comparative Guide to HPLC Method Development for 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for novel chemical entities is a cornerstone of quality and safety. This guide provides an in-depth, experience-dri...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for novel chemical entities is a cornerstone of quality and safety. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine, a complex halogenated pyridine derivative. We will explore the rationale behind chromatographic choices, present a systematic method development workflow, and objectively compare the optimized HPLC method with alternative analytical technologies, supported by illustrative experimental data.
The Analytical Challenge: Understanding the Molecule
5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine presents a unique set of challenges for chromatographic analysis. The presence of a basic pyridine nitrogen (pKa typically around 5-6) can lead to undesirable interactions with acidic silanol groups on the surface of silica-based stationary phases, resulting in poor peak shape (tailing) and reduced column efficiency.[1] Furthermore, the molecule's hydrophobicity, influenced by the two halogen substituents and methyl groups, dictates its retention behavior in reversed-phase HPLC. The goal is to develop a method that provides sharp, symmetrical peaks for the main component and effectively separates it from potential process-related impurities and degradation products.
Part 1: Strategic HPLC Method Development
A systematic approach to method development is crucial for achieving a reliable and robust analytical method. Our strategy will focus on reversed-phase chromatography, the workhorse of the pharmaceutical industry, and will proceed through a logical sequence of screening and optimization.
Initial Conditions: An Educated Starting Point
For a molecule with the structural features of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine, a C18 column is a logical first choice due to its versatility and wide availability.[1] We will begin with a standard column dimension (e.g., 4.6 x 150 mm, 5 µm particle size) and a generic gradient elution to probe the retention behavior of the analyte and any impurities.
Initial Screening Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient: 5% to 95% B over 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm
The inclusion of TFA in the mobile phase serves a dual purpose: it acts as an ion-pairing agent to improve the peak shape of the basic analyte by masking residual silanol interactions and it acidifies the mobile phase to ensure consistent protonation of the pyridine nitrogen.[2]
Experimental Workflow for Method Optimization
The following workflow illustrates a systematic approach to refining the initial HPLC conditions.
Caption: A systematic workflow for HPLC method development.
Sample Preparation: Accurately weigh approximately 10 mg of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions (Optimized):
Column: C18, 4.6 x 100 mm, 3.5 µm
Mobile Phase A: 0.05% Formic Acid in Water
Mobile Phase B: 0.05% Formic Acid in Acetonitrile
Gradient: 30% B to 70% B in 15 minutes, then a 5-minute hold at 70% B.
Flow Rate: 1.2 mL/min
Column Temperature: 40 °C
Injection Volume: 5 µL
Detection: UV at 265 nm (determined from the analyte's UV spectrum).
Data Analysis: Integrate all peaks and calculate the area percent of the main peak to determine purity.
Rationale for Optimization Choices:
Column Dimensions: Moving to a shorter column with smaller particles (100 mm, 3.5 µm) can improve efficiency and reduce run times.
Mobile Phase Modifier: Switching from TFA to formic acid can be beneficial if TFA-related ion suppression is a concern for potential mass spectrometry (MS) coupling.
Gradient and Temperature: Fine-tuning the gradient slope and increasing the column temperature can enhance resolution between closely eluting impurities and improve peak shape by reducing mobile phase viscosity.
Part 2: Performance Comparison with Alternative Technologies
While HPLC is a powerful tool, other techniques offer unique advantages for purity assessment. Here, we compare our optimized HPLC method with Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
HPLC vs. UPLC: A Matter of Speed and Resolution
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at much higher pressures than conventional HPLC.[3] This leads to significant improvements in three key areas: speed, resolution, and sensitivity.[4][5]
Causality behind UPLC's Superiority: The smaller particle size in UPLC columns provides a more efficient mass transfer of the analyte between the mobile and stationary phases, leading to narrower peaks and better resolution.[3] The higher optimal linear velocity of the mobile phase allows for faster separations without sacrificing performance.
Caption: Key differences between HPLC and UPLC systems.
GC-MS: An Orthogonal Approach for Volatile Impurities
For assessing the presence of volatile or semi-volatile impurities that may not be amenable to HPLC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent orthogonal technique.[6][7][8]
Applicability to 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine: The target molecule itself has a relatively high boiling point and may require derivatization for GC analysis. However, GC-MS would be invaluable for detecting residual solvents or low molecular weight starting materials.
Experimental Protocol: Headspace GC-MS for Residual Solvents
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).
Incubation: Equilibrate the vial at a specific temperature (e.g., 80 °C) for a set time to allow volatile compounds to partition into the headspace.
Injection: Automatically inject a sample of the headspace gas into the GC-MS system.
GC Separation: Use a capillary column (e.g., DB-624) to separate the volatile components.
MS Detection: Identify and quantify the impurities based on their mass spectra and retention times.
qNMR: Absolute Purity without a Reference Standard
Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of that same compound.[9][10][11] It relies on the direct relationship between the integrated signal of a nucleus and the number of those nuclei in the molecule.[11][12]
Advantages of qNMR:
Primary Method: Provides a direct measure of purity.
No Reference Standard Needed: Only a certified internal standard of a different, stable compound is required.[10]
Non-destructive: The sample can be recovered after analysis.[9]
Structural Information: Provides structural confirmation of the main component and any impurities with observable signals.
Experimental Protocol: 1H qNMR Purity Assay
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
NMR Data Acquisition: Acquire a quantitative 1H NMR spectrum with appropriate parameters (e.g., long relaxation delay).
Data Processing and Calculation: Integrate a well-resolved peak of the analyte and a peak of the internal standard. Calculate the purity based on the integral values, the number of protons for each peak, the molecular weights, and the masses of the sample and internal standard.[11]
Analytical Technique
Principle
Best Suited For
Key Advantage
Optimized HPLC
Differential partitioning between a liquid mobile phase and a solid stationary phase.
Routine purity testing and separation of non-volatile impurities.
Robust, widely available, and versatile.
UPLC
HPLC with sub-2 µm stationary phase particles at high pressure.
High-throughput screening and resolving complex mixtures.
Significant increase in speed, resolution, and sensitivity.[3][4][5]
GC-MS
Separation of volatile compounds in the gas phase followed by mass spectrometric detection.
Analysis of residual solvents and volatile impurities.[6][7]
High sensitivity and specificity for volatile analytes.
qNMR
The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
Absolute purity determination without a specific reference standard.
Primary analytical method providing a direct purity value.[9][10][11]
Conclusion
The development of a robust analytical method for a complex molecule like 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine requires a systematic and scientifically sound approach. While a well-optimized reversed-phase HPLC method provides a reliable means for routine purity assessment, a comprehensive understanding of a compound's purity profile is best achieved through the strategic application of orthogonal techniques. UPLC offers significant gains in efficiency for high-throughput environments.[4][5] GC-MS is essential for controlling volatile impurities, and qNMR stands as a powerful tool for the definitive determination of absolute purity. The choice of which method, or combination of methods, to employ will ultimately depend on the specific requirements of the analytical task at hand, from early-stage development to final product quality control.
References
A Comparative Guide: HPLC vs. UPLC for Chlorthalidone Impurity Profiling - Benchchem.
UPLC vs HPLC: what is the difference? - Alispharm.
HPLC Methods for analysis of Pyridine - HELIX Chromatography.
Determining and reporting purity of organic molecules: why qNMR - PubMed.
qNMR for Purity Determination in Pharmaceuticals - RSSL.
HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison - Benchchem.
A Guide to Quantitative NMR (qNMR) - Emery Pharma.
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange.
Quantitative NMR Spectroscopy.
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate.
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - SciSpace.
HPLC Vs UPLC: Differences In Application, Performance And Cost | GMP Insiders.
HPLC vs UPLC: Key Differences in Pharma | PDF | High Performance Liquid Chromatography | Scientific Techniques - Scribd.
Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples - Thermo Fisher Scientific.
Volatile Organic Compounds (VOCs) Analysis by GC/MS - Medistri SA.
Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed.
Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine - Inter-Research Science Publisher.
Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments.
Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards.
HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum.
Executive Summary: Immediate Action Plan Do NOT dispose of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine down the drain or in general trash.[1] Do NOT mix with strong acids or oxidizers in the waste stream.[1] This compound...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Plan
Do NOT dispose of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine down the drain or in general trash.[1]
Do NOT mix with strong acids or oxidizers in the waste stream.[1]
This compound is a Halogenated Heterocyclic Amine .[1] Its disposal is governed by its halogen content (Bromine/Iodine) and the toxicity of the pyridine core.[1] It must be segregated into the Halogenated Waste Stream to prevent the formation of toxic byproducts (dioxins) or damage to incinerator scrubbers (iodine corrosion) during thermal destruction.[1]
To handle this chemical safely, you must understand why it is hazardous. This is not just "organic waste"; it is a multi-functional molecule with specific reactivities.[1]
Feature
Chemical Moiety
Hazard Implication
Core Structure
Pyridine Ring
Toxic/Irritant: Pyridines are hepatotoxic and have a distinct, penetrating odor.[1] They are often skin sensitizers.[1]
Halogens
Bromine (-Br), Iodine (-I)
Incineration Hazard: High halogen content requires specific high-temperature incineration with acid gas scrubbing.[1] Iodine can be corrosive to standard combustion chambers.[1]
Functional Group
Amine (-NH2)
Basic Reactivity: Basic nature.[1] Will react exothermically with acids to form salts.[1] Potential for forming unstable N-halo species if mixed with strong oxidizers.[1]
GHS Classification (Derived):
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4.[1]
Aquatic Toxicity: Acute/Chronic Category 1 (Common for heavy halogenated pyridines).[1]
Pre-Disposal: The Self-Validating Safety Protocol
Before moving the waste to the accumulation area, perform this three-step check. This system ensures that the waste is stable and will not react in the drum.[1]
Step 1: State Verification
Scenario A (Pure Solid): Most likely form.[1] Action: Keep as solid.[1] Do not dissolve for disposal.
Scenario B (In Solution): If dissolved in a solvent (e.g., DCM, DMSO), the solvent dictates the primary waste stream, but the container must still be marked "Halogenated."
Protocol: Ensure the receiving waste container does not contain concentrated mineral acids (Sulfuric, Nitric).
Why? Mixing an amine with strong acid waste generates heat (exotherm) and can pressurize the container.[1]
Validation: If adding to a liquid waste carboy, check the carboy log. If it contains "Acid Waste," STOP . Start a new container for "Basic/Neutral Halogenated Organics."
Step 3: Oxidizer Segregation (The "Iodine Rule")[1]
Risk: Iodine-carbon bonds are weaker than chlorine-carbon bonds.[1] Strong oxidizers (Peroxides, Permanganates) can cleave the C-I bond, liberating elemental Iodine (
) or Bromine () gas, which are highly toxic and corrosive.
Validation: Ensure the waste stream is free of oxidizers.[1]
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Primary Containment: Place the solid material in a clear, sealable polyethylene bag (minimum 2 mil thickness) or a screw-top high-density polyethylene (HDPE) jar.[1]
Double Bagging: If using bags, double-bag to prevent puncture by crystalline shards and to contain the pyridine odor.[1]
Labeling: Attach a hazardous waste tag immediately.[1]
Chemical Name: Write out fully: "5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine".
Applicable for: Material dissolved in DCM, Chloroform, Ethyl Acetate, or DMSO.
Solvent Identification: Identify the carrier solvent.[1]
If Halogenated (DCM, Chloroform): Use Halogenated Waste carboy.
If Non-Halogenated (Acetone, MeOH): Because the solute contains Br/I, the entire mixture must now be treated as Halogenated Waste .
Transfer: Pour into the "Halogenated Organic Solvents" carboy using a funnel.
Rinsing: Rinse the original flask with a small amount of acetone/DCM and add the rinse to the same waste carboy.
Logging: Record the volume and the approximate concentration of the pyridine derivative on the waste log sheet attached to the carboy.
Regulatory Compliance (RCRA & EPA)
In the United States, this disposal adheres to the Resource Conservation and Recovery Act (RCRA).[1]
Waste Coding:
If the waste is a spent solvent formulation, it may carry F-codes (e.g., F002 for halogenated solvents).[5][6][7]
If it is a discarded commercial chemical product, it technically falls under D-codes (D038 Pyridine) if the pyridine concentration exceeds regulatory thresholds (5.0 mg/L TCLP), though for solid research chemicals, it is managed as "Lab Pack" waste.
Destruction Method: The only compliant destruction method for this compound is High-Temperature Incineration at a facility permitted to handle halogenated organics.[1] The facility uses scrubbers to capture Hydrogen Bromide (HBr) and Hydrogen Iodide (HI) gases formed during combustion.[1]
Visual Workflow: Disposal Decision Tree
The following diagram outlines the decision logic for disposing of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine.
Figure 1: Decision tree for the safe segregation and packaging of halogenated pyridine waste.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link]
PubChem. (2023).[1] Compound Summary: Halogenated Pyridines (Class Overview). National Library of Medicine.[1] [Link]
Personal protective equipment for handling 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine
Comprehensive Safety and Handling Guide: 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine Hazard Assessment by Structural Analogy The chemical structure of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine—a substituted pyridine ring...
Author: BenchChem Technical Support Team. Date: February 2026
Comprehensive Safety and Handling Guide: 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine
Hazard Assessment by Structural Analogy
The chemical structure of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine—a substituted pyridine ring—suggests a hazard profile that should be treated with significant caution. Pyridine and its derivatives are known for a range of potential health effects, including skin, eye, and respiratory irritation.[1][2] Halogenated organic compounds, particularly those containing bromine and iodine, often require specialized handling and disposal procedures.[3]
Based on data from analogous compounds such as 5-bromo-2-iodopyridine and other substituted pyridines, the following hazards should be assumed:
Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely recommended; it is mandatory.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical line of defense against exposure. The following table outlines the minimum required PPE for handling 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine.
Protects against splashes and airborne dust particles. Standard safety glasses with side shields are insufficient due to the risk of serious eye irritation.[4][5]
Hand Protection
Chemically resistant gloves. Butyl rubber or Viton™ are strongly recommended for extended contact.[8]
While nitrile gloves may suffice for brief, incidental contact, they are not recommended for prolonged handling of pyridine-based compounds.[9] Always inspect gloves for integrity before use and change them frequently.
Body Protection
A fully-buttoned laboratory coat. A chemically resistant apron should be worn over the lab coat during procedures with a high splash risk.[8]
Prevents incidental skin contact with the compound. Contaminated clothing must be removed immediately and decontaminated before reuse.[4]
Respiratory Protection
All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood. [2][8]
This is the primary engineering control to prevent inhalation of harmful dust or vapors, a significant risk with similar compounds.[7] If a fume hood is unavailable, a NIOSH-approved respirator with organic vapor cartridges is required.[8]
Safe Handling and Operational Workflow
Adherence to a systematic workflow minimizes the risk of exposure and contamination. The following protocol outlines the key steps for safely handling this compound.
Step-by-Step Handling Procedure:
Preparation: Before handling, ensure the designated work area, typically a chemical fume hood, is clean and uncluttered.[8] Verify that the fume hood is functioning correctly.
Assemble Materials: Have all necessary equipment, including spill containment materials, waste containers, and laboratory instruments, readily accessible within the fume hood.
Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.
Weighing: Carefully weigh the solid compound on weighing paper or in a suitable container within the fume hood to contain any dust. Avoid generating airborne particles.[10]
Performing the Reaction: Keep all containers tightly closed when not in use.[2][11] All manipulations, including additions and transfers, must be performed within the fume hood.
Post-Handling Decontamination: Thoroughly clean the work area and any non-disposable equipment after use.
Doff PPE: Remove PPE in the correct order (gloves first, then apron, goggles, and lab coat) to avoid cross-contamination.
Personal Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.[4] Do not eat, drink, or smoke in the laboratory area.[11][12]
Operational Workflow Diagram
Caption: A step-by-step workflow for the safe handling of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine.
Emergency Procedures
Even with precautions, accidents can occur. Immediate and correct action is vital.
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][6] If skin irritation occurs, seek medical attention.[4]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air immediately.[1][7] If breathing is difficult or they feel unwell, seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.
Small Spill: For small spills that can be cleaned up in under 10 minutes by trained personnel, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[9][10] All cleanup materials should also be treated as hazardous waste.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personnel safety.
Waste Classification: As a halogenated organic compound, all waste containing 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine, including contaminated lab supplies (gloves, weighing paper, etc.), must be treated as halogenated organic hazardous waste .[3]
Segregation: Do not mix this waste with non-halogenated waste streams.[3] Keep solid and liquid waste in separate, clearly labeled containers.[3]
Containerization: Use chemically compatible, sealed containers for waste collection.[10] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and appropriate hazard warnings.[9][10]
Storage: Store sealed waste containers in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials.[3][9]
Final Disposal: Arrange for collection by a licensed hazardous waste disposal facility.[10] Incineration at a specialized facility is the typical method for destroying halogenated organic compounds.[3]
References
Personal protective equipment for handling (2E)-3-(3-Pyridinyl)-1-(4 - Benchchem. (n.d.).
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
TCI AMERICA - Spectrum Chemical. (2018, July 6).
Safety Precautions for Pyridine. (n.d.). Washington State University.